3-Phenylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHABRRJMGVELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375136 | |
| Record name | 3-Phenylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177976-49-7 | |
| Record name | 3-Phenylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 3-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Phenylbenzylamine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical and physical characteristics, spectroscopic profile, and known applications, with a focus on its role in drug discovery and development. While specific biological activity for the compound itself is not extensively documented in publicly available literature, its prevalence as a structural motif in pharmacologically active molecules underscores its importance. This guide aims to serve as a foundational resource for researchers and professionals working with this versatile building block.
Chemical and Physical Properties
This compound, also known as ([1,1'-biphenyl]-3-yl)methanamine, is a primary amine with a biphenyl scaffold. Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound; ([1,1'-Biphenyl]-3-yl)methanamine | |
| CAS Number | 177976-49-7 | |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents. | |
| SMILES | NCc1cccc(c1)-c2ccccc2 | [1] |
| InChI | 1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | [1] |
| InChIKey | WKHABRRJMGVELW-UHFFFAOYSA-N | [1] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in the available literature.
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive set of publicly available, high-resolution spectra for this specific isomer is limited, the expected spectral features can be inferred from the analysis of its functional groups and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons, as well as a characteristic signal for the primary amine protons. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to the coupling between adjacent protons on the substituted and unsubstituted phenyl rings. The benzylic protons (-CH₂-) would appear as a singlet, likely in the range of δ 3.8-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically δ 120-145 ppm), with quaternary carbons appearing at lower field strengths. The benzylic carbon will have a characteristic chemical shift in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its primary amine and aromatic functionalities.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |
| N-H Stretch (primary amine) | 3400-3250 | Two bands, typically weak to medium and sharp. | [2] |
| C-H Stretch (aromatic) | 3100-3000 | Medium to weak bands. | |
| C-H Stretch (aliphatic -CH₂-) | 3000-2850 | Medium to weak bands. | |
| N-H Bend (primary amine) | 1650-1580 | Medium intensity band. | [2] |
| C=C Stretch (aromatic) | 1600-1450 | Multiple medium to strong bands. | |
| C-N Stretch (aromatic amine) | 1335-1250 | Strong band. | [2] |
| N-H Wag (primary amine) | 910-665 | Broad, strong band. | [2] |
| C-H Out-of-plane Bend (aromatic) | 900-675 | Strong bands indicative of substitution patterns. |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Its synthesis can be approached through several routes, with the reduction of 3-cyanobiphenyl being a common strategy.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the reduction of the nitrile group of 3-cyanobiphenyl.
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound via reduction of 3-cyanobiphenyl.
Experimental Protocol: Reduction of 3-Cyanobiphenyl (Representative)
This is a representative protocol based on general chemical principles, as a specific literature procedure for this compound was not identified in the search.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., tetrahydrofuran).
-
Addition of Starting Material: Dissolve 3-cyanobiphenyl in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a period sufficient to ensure complete conversion of the nitrile (monitored by TLC or GC).
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).
-
Extraction: Filter the resulting mixture, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound Hydrochloride
The hydrochloride salt is often prepared for improved stability and handling.
Experimental Protocol: Preparation of this compound Hydrochloride (General)
-
Dissolve this compound in a suitable organic solvent (e.g., diethyl ether, ethanol, or a mixture thereof).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Reactivity
As a primary amine, this compound undergoes typical reactions of this functional group, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[3] Its biphenyl moiety is a common feature in molecules designed to interact with biological targets.
-
Neurological Disorders: The this compound scaffold is incorporated into molecules targeting neurological disorders.[3][4] The biphenyl structure can provide a rigid framework that allows for specific interactions with receptors and enzymes in the central nervous system.
-
Antihistamines: It is used as an intermediate in the production of certain antihistamines.[3] The benzylamine portion of the molecule is a common pharmacophore in H1-receptor antagonists.
-
Enzyme Inhibition and Receptor Binding Studies: The hydrochloride salt is utilized in biochemical research to investigate enzyme inhibition and receptor binding, providing insights into potential therapeutic targets.[3]
While specific biological data for this compound itself is not widely published, structure-activity relationship (SAR) studies on related benzylamine derivatives suggest that modifications to the phenyl rings and the amine group can significantly influence potency and selectivity for various biological targets.[5]
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Information for this compound
| Hazard Statement | Description | Precautionary Statement(s) | Reference(s) |
| H315 | Causes skin irritation | P280, P302+P352 | [1] |
| H318 | Causes serious eye damage | P280, P305+P351+P338+P310 | [1] |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 | [1] |
| H410 | Very toxic to aquatic life with long lasting effects | P273, P391, P501 | [1] |
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structural features make it a versatile building block for the synthesis of complex molecules with potential therapeutic value, particularly in the areas of neurological disorders and antihistamines. This technical guide provides a consolidated resource of its known properties and applications, intended to support further research and development efforts involving this compound. Further investigation into its specific biological activities and the development of detailed, optimized synthetic protocols will continue to enhance its utility in the scientific community.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871) [hmdb.ca]
- 4. AMPA Receptors as Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antihistaminic activity of 3H-benzo [4,5] thieno [2,3-d][1,2,3] triazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Reactivity of 3-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylbenzylamine, also known as (3-biphenylyl)methanamine, is a versatile primary amine featuring a biphenyl scaffold. This structural motif imparts unique physicochemical properties and renders it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of this compound, with a focus on key transformations relevant to drug development and organic synthesis. Detailed experimental protocols for its synthesis and characteristic reactions, including N-acylation and reductive amination, are presented. Furthermore, this guide includes quantitative data on its properties and reactivity, alongside computational analysis of its molecular geometry.
Chemical Structure and Physical Properties
This compound possesses a molecular formula of C₁₃H₁₃N and a molecular weight of 183.25 g/mol .[1] The structure consists of a benzylamine core where the phenyl ring is substituted at the meta-position with another phenyl group, forming a biphenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3-Phenylphenyl)methanamine | [1] |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Solid | |
| SMILES | NCc1cccc(c1)-c2ccccc2 | |
| InChI Key | WKHABRRJMGVELW-UHFFFAOYSA-N |
Molecular Geometry
Table 2: Calculated Molecular Geometry of this compound
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C-C (inter-ring) | ~1.49 |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-N | ~1.47 | |
| C-H (aromatic) | ~1.08 | |
| C-H (methylene) | ~1.09 | |
| N-H | ~1.01 | |
| Bond Angle | C-C-C (inter-ring) | ~120 |
| H-C-H (methylene) | ~109.5 | |
| H-N-H | ~107 |
Note: These values are approximations based on DFT calculations of similar structures and may vary depending on the computational method and basis set used.
Synthesis of this compound
A reliable method for the synthesis of this compound is the reduction of 3-cyanobiphenyl. This transformation can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: Reduction of 3-Cyanobiphenyl
Materials:
-
3-Cyanobiphenyl
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Dissolve 3-cyanobiphenyl (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 10% aqueous NaOH, and then again water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Reactivity of this compound
The reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic biphenyl system. The lone pair of electrons on the nitrogen atom allows it to readily react with various electrophiles.
N-Acylation
N-acylation is a fundamental transformation of primary amines, leading to the formation of stable amide derivatives. This reaction is crucial for the introduction of various functional groups and for protecting the amino group during multi-step syntheses.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-(3-phenylbenzyl)acetamide.
-
The product can be purified by recrystallization or column chromatography.
Table 3: Representative Yields for N-Acylation of Benzylamines
| Acylating Agent | Amine | Yield (%) | Reference |
| Acetic Anhydride | Benzylamine | >99 | [2] |
| Benzoyl Chloride | Aniline | 96 | [3] |
Note: Yields are for structurally similar amines and may vary for this compound.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of more complex amines. This compound can act as the amine component in a reaction with an aldehyde or ketone to form a secondary amine after reduction of the intermediate imine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol as solvent
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting secondary amine by column chromatography.
Conclusion
This compound is a key synthetic intermediate with a unique structural framework that makes it highly valuable in the fields of medicinal chemistry and materials science. Its primary amine functionality allows for a wide range of chemical transformations, including N-acylation and reductive amination, which are fundamental for the construction of more complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, is likely to uncover even broader applications for this versatile building block.
References
- 1. Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
An In-depth Technical Guide to 3-Phenylbenzylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenylbenzylamine, a biphenylmethanamine derivative with applications in pharmaceutical and chemical synthesis. Due to a notable absence of dedicated historical and detailed experimental literature on this specific isomer, this document compiles available physicochemical data and presents plausible synthetic routes based on established chemical principles for benzylamines. This guide offers detailed, representative experimental protocols for the synthesis of this compound via the reduction of 3-phenylbenzonitrile and the reductive amination of 3-phenylbenzaldehyde. Furthermore, it discusses the potential applications of this compound in drug discovery and materials science, serving as a foundational resource for researchers in the field.
Introduction
This compound, also known as 3-(aminomethyl)biphenyl or 3-biphenylmethanamine, is an organic compound featuring a benzylamine core with a phenyl substituent at the meta position. Its structural motif is of interest in medicinal chemistry and materials science, where the biphenyl scaffold can impart unique pharmacological or material properties. The amine functionality serves as a key synthetic handle for further molecular elaboration.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that comprehensive analytical data for this compound is not consistently provided by commercial suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃N | |
| Molecular Weight | 183.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 28 °C | [2] |
| Boiling Point | 128 °C | [2] |
| Density (Predicted) | 1.048±0.06 g/cm³ | [2] |
| Storage Temperature | 2–8 °C (under inert gas) | [2] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, two primary and reliable synthetic routes for benzylamines can be proposed: the reduction of the corresponding nitrile and the reductive amination of the corresponding aldehyde.
Route 1: Reduction of 3-Phenylbenzonitrile
This approach involves the chemical reduction of the nitrile group of 3-phenylbenzonitrile to the primary amine. This is a common and effective method for the synthesis of benzylamines.
References
Spectroscopic Data of 3-Phenylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylbenzylamine, a biphenyl derivative with potential applications in pharmaceutical and materials science research. Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and general principles of spectroscopy. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents a logical workflow for such spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound. These values are predicted based on the analysis of its structural features, including the presence of two phenyl rings, a methylene bridge, and a primary amine group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | Multiplet | 9H | Aromatic protons (C₆H₅- and -C₆H₄-) |
| ~3.9 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~1.5-2.0 | Broad Singlet | 2H | Amine protons (-NH₂) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | Quaternary aromatic carbons |
| ~125-130 | Aromatic carbons |
| ~45 | Methylene carbon (-CH₂-) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1600, 1450-1500 | Strong to Medium | Aromatic C=C bending |
| ~1600 | Medium | N-H bend (scissoring) |
| 1000-1300 | Medium to Strong | C-N stretch |
| 690-900 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular ion) |
| 182 | [M-H]⁺ |
| 167 | [M-NH₂]⁺ |
| 106 | [C₇H₅NH₂]⁺ (tropylium ion rearrangement) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 240 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity for all carbon signals.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition:
-
For EI, use a standard electron energy of 70 eV.
-
Acquire mass spectra over a mass-to-charge (m/z) range of approximately 50 to 500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Accurate mass data can be used to confirm the elemental composition of the molecule and its fragments.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility and Stability of 3-Phenylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Phenylbenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from closely related structural analogs and established analytical methodologies to provide a robust framework for its handling and characterization. This document details experimental protocols for determining solubility and assessing stability under various stress conditions, in accordance with international guidelines. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound hydrochloride in their scientific endeavors.
Introduction
This compound hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structural features make it a valuable building block in drug discovery and development.[1] An understanding of its physicochemical properties, particularly solubility and stability, is critical for its effective use in research and manufacturing. This guide aims to provide a detailed technical overview of these properties and the experimental procedures to evaluate them.
Physicochemical Properties
-
Chemical Structure:
Solubility Profile
Table 1: Inferred Qualitative Solubility of this compound Hydrochloride
| Solvent | Type | Inferred Solubility | Rationale |
| Water | Polar Protic | High | The hydrochloride salt form enhances aqueous solubility. |
| Methanol | Polar Protic | High | "Like dissolves like"; polar protic nature of methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, expected to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, suggesting moderate solubility. |
| Dichloromethane | Non-polar | Low | As a salt, low solubility is expected in non-polar solvents. |
| Hexanes | Non-polar | Low | Low solubility expected due to the polar nature of the salt. |
Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials with PTFE-lined caps
-
Shaking incubator or orbital shaker at controlled temperature (e.g., 25 °C and 37 °C)
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of the desired solvent. Ensure undissolved solid is visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator at a constant temperature for 24-48 hours to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC method.
-
Determine the concentration of the dissolved compound by comparing the peak area to a standard curve of known concentrations.
-
Calculate the solubility in mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: A flowchart of the shake-flask method for solubility.
Stability Profile
The stability of this compound hydrochloride is a critical parameter for its storage and handling. As an amine hydrochloride, its stability can be influenced by factors such as pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.
Table 2: Potential Stability Profile of this compound Hydrochloride
| Condition | Expected Stability | Potential Degradation Products |
| Solid State | ||
| Long-term (0-8 °C) | Stable | - |
| Accelerated (e.g., 40°C/75% RH) | May show some degradation | - |
| Photostability (ICH Q1B) | Potentially sensitive | Photodegradation products |
| Solution State | ||
| Acidic (e.g., 0.1 M HCl) | Likely stable | - |
| Neutral (e.g., Water) | Likely stable | - |
| Basic (e.g., 0.1 M NaOH) | Potential for degradation | Formation of free base, potential for oxidation/other reactions |
| Oxidative (e.g., 3% H₂O₂) | Potential for degradation | Oxidized impurities |
Experimental Protocol for Forced Degradation Studies
This protocol is designed to assess the stability of this compound hydrochloride under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a Photodiode Array (PDA) or UV detector
-
LC-MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Use a PDA detector to check for peak purity.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
Workflow for Forced Degradation Studies
Caption: A flowchart illustrating the process of forced degradation studies.
Potential Degradation Pathways
Based on the structure of this compound hydrochloride, potential degradation pathways under stress conditions may include:
-
Oxidation: The benzylic carbon and the nitrogen atom are susceptible to oxidation, which could lead to the formation of imines, aldehydes, or N-oxides.
-
Photodegradation: The aromatic rings suggest potential sensitivity to UV light, which could lead to complex degradation pathways including bond cleavage and rearrangements.
Logical Relationship of Stability Factors
Caption: Relationship between environmental factors and degradation pathways.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride for professionals in research and drug development. While specific quantitative data is pending further experimental investigation, the inferred properties and detailed analytical protocols presented here offer a practical framework for the characterization and handling of this important pharmaceutical intermediate. Adherence to these methodologies will ensure the generation of reliable data to support its application in synthesis and formulation development.
References
Exploring the Chemical Space of 3-Phenylbenzylamine Derivatives: A Technical Guide
Introduction: The 3-phenylbenzylamine scaffold, a core structure within the broader biphenyl class of compounds, represents a privileged framework in medicinal chemistry.[1][2] Its structural rigidity and potential for diverse functionalization make it a versatile starting point for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent enzyme inhibition, antifungal properties, and anticancer effects.[3][4][5] This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.
Quantitative Biological Activity
The biological activity of this compound derivatives has been quantified across various therapeutic targets. The following tables summarize key inhibitory and cytotoxic data, providing a comparative overview of compound efficacy.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition
Monoamine Oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[2][6]
| Compound Class | Specific Derivative | Target | IC₅₀ (µM) | Reference |
| Benzylamine-Sulfonamide | Compound 4i | hMAO-B | 0.041 | [7] |
| Benzylamine-Sulfonamide | Compound 4t | hMAO-B | 0.065 | [7] |
| Control | Selegiline | MAO-B | ~0.0068 | [6] |
Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Anticancer Activity
Derivatives based on the biphenylmethylamine scaffold have shown significant cytotoxic effects against various human tumor cell lines.[3]
| Compound ID | Cell Line (Human) | Cancer Type | IC₅₀ (µM) |
| 16b | HT-29 | Colon Carcinoma | 2.08 |
| 1d | U87 | Glioblastoma | 9.72 |
| 1d | U251 | Glioblastoma | 13.91 |
| 3d | U87 | Glioblastoma | 12.02 |
| 3d | U251 | Glioblastoma | 6.36 |
| 3g | U87 | Glioblastoma | 9.52 |
| 3g | U251 | Glioblastoma | 7.32 |
Data for compounds 1d, 3d, and 3g sourced from[8]. Data for compound 16b sourced from[3].
Table 3: Antifungal Activity
Certain N-aryl-N-benzylamines exhibit antifungal activity against various dermatophytes, with efficacy measured by the Minimum Inhibitory Concentration (MIC).
| Compound Type | Fungal Strain | MIC (µg/mL) |
| N-aryl-N-benzylamine | Trichophyton rubrum | 31.25 - 125 |
| N-aryl-N-benzylamine | Trichophyton mentagrophytes | 31.25 - 125 |
| N-aryl-N-benzylamine | Microsporum gypseum | 31.25 - 125 |
Data sourced from[4]. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Detailed and reproducible methodologies are critical for the synthesis and evaluation of novel chemical entities. This section provides representative protocols for the chemical synthesis of a this compound core structure and the biological evaluation of MAO-B inhibition.
Synthesis of 3-Phenylaniline Core via Suzuki-Miyaura Coupling
The biphenyl core of this compound is commonly synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9] The following is a representative protocol.
Materials:
-
3-Bromoaniline (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene:Ethanol:Water solvent mixture (4:1:1)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline, phenylboronic acid, and potassium carbonate.[9]
-
Solvent Addition: Add the 4:1:1 toluene:ethanol:water mixture to the flask.[9]
-
Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.[9]
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[9]
-
Washing: Combine the organic layers and wash twice with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude product (3-phenylaniline) by column chromatography on silica gel. This intermediate can then be converted to this compound through reductive amination of 3-phenylbenzaldehyde.
Fluorometric In Vitro Assay for MAO-B Inhibition
This protocol is adapted from commercially available MAO-B inhibitor screening kits and is based on the fluorometric detection of H₂O₂, a byproduct of the MAO-B-catalyzed oxidation of its substrate.[6][7][10]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Benzylamine)[11]
-
High Sensitivity Fluorescent Probe (e.g., OxiRed™ Probe)[6]
-
Developer
-
Test Compounds (this compound derivatives)
-
Positive Control Inhibitor (e.g., Selegiline)[7]
-
96-well black plates with flat bottoms
-
Fluorescence multiwell plate reader (Ex/Em = 535/587 nm)[6]
Procedure:
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Dilute to 10x the desired final test concentration with MAO-B Assay Buffer.[7]
-
Plate Setup: Add 10 µL of the diluted test inhibitor solutions, positive control (Selegiline), and assay buffer (for Enzyme Control wells) into assigned wells of the 96-well plate.[7]
-
Enzyme Preparation: Prepare the MAO-B Enzyme working solution by diluting the stock enzyme in MAO-B Assay Buffer according to the manufacturer's instructions.[10]
-
Enzyme Addition & Incubation: Add 50 µL of the MAO-B Enzyme working solution to each well. Incubate for 10 minutes at 37 °C.[10]
-
Substrate Solution Preparation: Prepare the MAO-B Substrate Solution containing the MAO-B Substrate, Developer, and Fluorescent Probe in MAO-B Assay Buffer.[6]
-
Initiate Reaction: Add 40 µL of the MAO-B Substrate Solution to each well to start the reaction. Mix well.
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37 °C.[6]
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and optimization of novel inhibitors based on the this compound scaffold.
MAO-B Signaling and Neuroprotection
Inhibition of MAO-B has been linked to neuroprotective effects. The enzyme is involved in signaling pathways that regulate the expression of pro-survival genes.[1] MAO-B activity can be modulated by pathways such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling cascades.[12]
References
- 1. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Phenylbenzylamine Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylbenzylamine derivatives represent a significant class of compounds in medicinal chemistry and drug development. Their biphenylmethane scaffold is a key structural motif found in various biologically active molecules. These derivatives have shown promise in targeting a range of conditions, notably neurological disorders, due to their potential to modulate key signaling pathways.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, with a core focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] The reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2]
This guide outlines a robust two-step synthetic strategy:
-
Suzuki-Miyaura Coupling: Formation of the 3-phenylbenzyl core by coupling a suitable 3-halobenzyl derivative with an arylboronic acid.
-
Amine Formation: Conversion of the intermediate into the target this compound via established methods such as reductive amination of an aldehyde or reduction of a nitrile.
Data Presentation: Suzuki Coupling of Benzyl Halides with Arylboronic Acids
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various benzyl bromides with arylboronic acids and their derivatives, showcasing the versatility of this reaction in generating substituted biphenylmethane scaffolds.
| Entry | Benzyl Bromide Derivative | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Methoxybenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 75 |
| 2 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12 | 95 |
| 3 | 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 12 | 93 |
| 4 | 4-(Trifluoromethyl)benzyl bromide | Potassium 4-methylphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 12 | 96 |
| 5 | 3-Bromobenzyl bromide | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | 69 |
Data adapted from multiple sources demonstrating typical reaction conditions and yields.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway: Inhibition of Monoamine Oxidase B (MAO-B)
Many this compound derivatives are investigated as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme crucial in the degradation of dopamine in the brain.[3] Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy in managing Parkinson's disease.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylbenzyl bromide via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the biphenylmethane core structure.
Materials:
-
3-Bromobenzyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/microwave reactor
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial under an inert atmosphere (Argon), add 3-bromobenzyl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).
-
Add anhydrous DMF (e.g., 2 mL to achieve a concentration of 0.5 M).
-
Degas the mixture by bubbling Argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 140 °C with vigorous stirring for 20-30 minutes (if using microwave heating) or for 4-8 hours (if using conventional heating).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-phenylbenzyl bromide.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines the conversion of 3-phenylbenzaldehyde (which can be synthesized from 3-phenylbenzyl bromide via oxidation) to the target amine.
Materials:
-
3-Phenylbenzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Acetic acid (glacial)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-phenylbenzaldehyde (1.0 mmol, 1.0 equiv) in methanol.
-
Add the ammonia solution (e.g., 7N in methanol, 5-10 equiv).
-
Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium cyanoborohydride (1.5 mmol, 1.5 equiv) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the intermediate imine.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain this compound.
Conclusion
The synthetic routes detailed in these application notes provide a reliable and versatile framework for the production of this compound and its derivatives. The Suzuki-Miyaura coupling is a powerful tool for constructing the essential biphenylmethane core, and subsequent functional group transformations, such as reductive amination, allow for the efficient installation of the key amine moiety. These protocols can be adapted for a wide range of substituted starting materials, enabling the generation of diverse chemical libraries for screening in drug discovery programs, particularly for targeting enzymes like MAO-B in the context of neurological diseases.
References
- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Synthesis and Resolution of 3-Phenylbenzylamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylbenzylamine is a chiral primary amine with a stereocenter that makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The spatial arrangement of substituents around the chiral center can lead to significant differences in pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or even contribute to adverse effects. Consequently, the ability to obtain enantiomerically pure forms of this compound is of significant interest in drug discovery and development.
These application notes provide detailed protocols for two common methods for obtaining the enantiomers of this compound: chiral resolution of a racemic mixture and asymmetric synthesis . The protocols are designed to be a practical guide for researchers in academic and industrial settings.
Chiral Resolution of Racemic this compound
Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This section details two effective methods: diastereomeric salt formation and enzymatic kinetic resolution.
Diastereomeric Salt Resolution with (R,R)-Tartaric Acid
This classical method involves the reaction of the racemic amine with a chiral resolving agent, in this case, (R,R)-tartaric acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for diastereomeric salt resolution.
Experimental Protocol:
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent such as methanol or ethanol with gentle heating.
-
In a separate flask, dissolve (R,R)-tartaric acid (0.5 - 1.0 eq) in the same solvent, also with gentle heating.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
The collected solid is the diastereomerically enriched salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base, such as 2 M sodium hydroxide solution, dropwise with stirring until the pH is above 10.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation:
| Resolving Agent | Solvent | Amine:Acid Ratio | Yield (%) | Enantiomeric Excess (ee%) |
| (R,R)-Tartaric Acid | Methanol | 1:0.5 | Data not available | Data not available |
| (R,R)-Tartaric Acid | Ethanol | 1:1 | Data not available | Data not available |
| Di-p-toluoyl-(R,R)-tartaric acid | Methanol/Water | 1:0.5 | Data not available | Data not available |
Note: Specific quantitative data for the resolution of this compound was not found in the searched literature. The table provides a template for recording experimental results.
Enzymatic Kinetic Resolution using Lipase
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For primary amines, this often involves acylation, where a lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol:
-
Enzymatic Acylation:
-
To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene, hexane), add an acyl donor (e.g., ethyl acetate, vinyl acetate) (0.5-0.6 eq).
-
Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B).
-
The reaction is stirred at a controlled temperature (e.g., room temperature or 40°C). The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme for potential reuse.
-
The reaction mixture, containing the unreacted amine and the acylated amine, can be separated by column chromatography on silica gel.
-
-
Hydrolysis of the Acylated Amine (Optional):
-
The separated acylated amine can be hydrolyzed using acidic or basic conditions to yield the other enantiomer of this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of both the unreacted amine and the product using chiral HPLC.
-
Data Presentation:
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee (Unreacted Amine) (%) | ee (Product) (%) |
| Candida antarctica B | Ethyl Acetate | Toluene | 40 | Data not available | Data not available | Data not available |
| Pseudomonas cepacia | Vinyl Acetate | Hexane | 30 | Data not available | Data not available | Data not available |
Note: Specific quantitative data for the enzymatic resolution of this compound was not found in the searched literature. The table provides a template for recording experimental results.
Asymmetric Synthesis of this compound Enantiomers
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule from a prochiral starting material. A potential route to chiral this compound is through the asymmetric reduction of a corresponding imine.
Asymmetric Reductive Amination
This method involves the in-situ formation of an imine from 3-phenylbenzaldehyde and an ammonia source, followed by asymmetric reduction using a chiral catalyst.
Workflow for Asymmetric Reductive Amination:
Application Notes and Protocols for 3-Phenylbenzylamine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation.[1] These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for drug discovery and development. This document provides detailed application notes and protocols for the use of 3-Phenylbenzylamine as a key building block in two of the most prominent MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).
This compound, with its unique structural motif, can be incorporated into a wide array of complex molecules, offering a pathway to novel chemical entities with potential biological activity. The protocols outlined below are designed to be adaptable for the synthesis of diverse compound libraries.
Ugi Four-Component Reaction (U-4CR) with this compound
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative.[2] This reaction is highly versatile and allows for the introduction of four points of diversity in a single synthetic step.
Reaction Principle
The reaction proceeds through the initial formation of an imine from the aldehyde and this compound. This is followed by the addition of the isocyanide and the carboxylic acid to the imine intermediate, which then undergoes a Mumm rearrangement to yield the final α-acylamino amide product.[2]
Experimental Protocol: General Procedure
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL). Stir the mixture at room temperature for 1-2 hours.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.
-
Characterization: The structure of the purified product should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Illustrative Quantitative Data for Ugi Reaction
The following table presents representative data for the Ugi reaction with this compound and various components. Yields are hypothetical and based on typical outcomes for Ugi reactions.[3][4]
| Aldehyde | Carboxylic Acid | Isocyanide | Product Yield (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 85 |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 78 |
| 4-Chlorobenzaldehyde | Propionic Acid | Benzyl isocyanide | 82 |
| Furfural | Phenylacetic Acid | Ethyl isocyanoacetate | 75 |
Passerini Three-Component Reaction (P-3CR) with this compound
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[5][6] While the amine is not a direct component of the final product in the classical Passerini reaction, a related transformation, the Ugi-Passerini reaction, can incorporate an amine. For the purpose of these notes, we will focus on a scenario where a derivative of this compound is used in a subsequent step or a related MCR. A more direct application involves using an aldehyde-containing derivative of this compound. For clarity, a standard Passerini protocol is provided, which can be adapted for such derivatives.
Reaction Principle
The Passerini reaction is believed to proceed through a concerted mechanism where the carboxylic acid, carbonyl compound, and isocyanide interact in a trimolecular fashion.[6] This leads to the formation of an α-acyloxy amide product.
Experimental Protocol: General Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).
-
Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified α-acyloxy amide using NMR and mass spectrometry.
Illustrative Quantitative Data for Passerini Reaction
The following table provides representative data for a Passerini reaction. Yields are hypothetical and based on typical outcomes.[5][7]
| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product Yield (%) |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 90 |
| Acetone | Benzoic Acid | Cyclohexyl isocyanide | 85 |
| Cyclohexanone | Propionic Acid | Benzyl isocyanide | 88 |
| 4-Methoxybenzaldehyde | Phenylacetic Acid | Ethyl isocyanoacetate | 92 |
Visualizations
Ugi Reaction Signaling Pathway
Caption: Ugi four-component reaction mechanism.
Experimental Workflow for Multi-Component Reactions
Caption: General experimental workflow for MCRs.
Passerini Reaction Signaling Pathway
Caption: Passerini three-component reaction mechanism.
References
- 1. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 3-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 3-phenylbenzylamine, a versatile building block in medicinal chemistry and materials science.[1] Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for the synthesis of a diverse range of N-substituted this compound derivatives.
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines.[2] These products are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound serves as a valuable scaffold, and its N-functionalization allows for the modulation of physicochemical and biological properties, aiding in the development of novel compounds with desired activities. While direct alkylation with alkyl halides is a straightforward approach, it can be complicated by overalkylation to form tertiary amines and quaternary ammonium salts. Reductive amination offers a more controlled, alternative pathway to selectively produce secondary amines.[3]
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the nucleophilic substitution of an alkyl halide by this compound. The choice of base and solvent is critical to favor mono-alkylation and minimize side products. Cesium carbonate has been shown to be an effective base for promoting selective mono-N-alkylation of benzylamines.
Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-3-phenylbenzylamine.
Data Presentation: N-Alkylation of Benzylamines with Alkyl Halides
The following table summarizes representative data for the N-alkylation of benzylamine derivatives with various alkyl halides, demonstrating the expected yields and conditions adaptable to this compound.
| Entry | Benzylamine Derivative | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | n-Octyl bromide | CsOH | DMSO | 5 | >95 |
| 2 | p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | 24 | 98 |
| 3 | Benzylamine | n-Butyl bromide | Triethylamine | DMF | 9 | 76 |
Data adapted from analogous reactions reported in the literature.
Method 2: Reductive Amination with Aldehydes
Reductive amination is a two-step, one-pot process involving the formation of an imine intermediate from the reaction of this compound with an aldehyde, followed by in-situ reduction to the corresponding secondary amine.[3] This method provides high selectivity for mono-alkylation.[3] Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
Experimental Protocol: Reductive Amination of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield N-benzyl-3-phenylbenzylamine.
Data Presentation: Reductive Amination of Amines with Aldehydes
The following table presents representative data for the reductive amination of various amines with aldehydes, which can be extrapolated for the N-alkylation of this compound.
| Entry | Amine | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | NaBH₄/DOWEX | THF | 0.3 | 91 |
| 2 | Benzylamine | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 85-95 |
| 3 | Cyclohexylamine | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 80-90 |
Data adapted from analogous reactions reported in the literature.[4]
Mandatory Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for the Direct N-Alkylation of this compound.
Experimental Workflow for Reductive Amination
Caption: Workflow for the Reductive Amination of this compound.
References
Application Notes and Protocols: 3-Phenylbenzylamine in the Synthesis of STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in a multitude of cellular processes, including cell growth, differentiation, and survival.[1] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent activation is a hallmark of numerous human cancers, contributing to tumor progression, metastasis, and drug resistance. This has established STAT3 as a compelling target for the development of novel anticancer therapeutics. The inhibition of STAT3 signaling can be achieved by targeting various domains of the protein, with the SH2 domain being a primary focus for small molecule inhibitors as it is crucial for STAT3 dimerization and subsequent activation.[2][3]
These application notes provide a representative, hypothetical framework for the incorporation of 3-phenylbenzylamine into a known STAT3 inhibitor scaffold, based on established synthetic methodologies and structure-activity relationships of related compounds.
Signaling Pathway
The STAT3 signaling cascade is typically initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors. This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its homodimerization, translocation to the nucleus, and subsequent regulation of target gene expression involved in cell proliferation, survival, and angiogenesis.
Caption: Canonical STAT3 signaling pathway and the proposed inhibitory action of a this compound-based inhibitor.
Experimental Protocols
The following protocols describe a representative synthesis of a hypothetical STAT3 inhibitor incorporating the this compound moiety, drawing inspiration from the synthesis of N-arylbenzamide and related STAT3 inhibitors. This is followed by a general protocol for evaluating its biological activity.
Synthesis of a Representative N-(3-Phenylbenzyl)-based STAT3 Inhibitor
This protocol outlines a two-step synthesis starting from a carboxylic acid core, which is a common feature in many small molecule STAT3 inhibitors, and coupling it with this compound.
Step 1: Acyl Chloride Formation from a Carboxylic Acid Core
-
To a solution of the chosen carboxylic acid scaffold (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling with this compound
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM (5 mL/mmol).
-
Add the solution of this compound and base dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-phenylbenzyl)-based STAT3 inhibitor.
Caption: A representative workflow for the synthesis of a STAT3 inhibitor incorporating a this compound moiety.
In Vitro Evaluation of STAT3 Inhibition
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to assess the ability of a compound to inhibit the DNA-binding activity of STAT3.
-
Nuclear extracts from cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) are prepared.
-
The nuclear extracts are pre-incubated with varying concentrations of the synthesized inhibitor or vehicle control (DMSO) for 30-60 minutes at room temperature.
-
A ³²P-labeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe) is added to the mixture.
-
The binding reaction is allowed to proceed for 20-30 minutes at room temperature.
-
The samples are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA-protein complexes.
-
Quantification of the bands corresponding to the STAT3-DNA complex is performed using densitometry to determine the IC₅₀ value of the inhibitor.
Data Presentation
The following table presents IC₅₀ values for known STAT3 inhibitors that share structural similarities with the proposed this compound-based compounds, specifically those with N-benzylbenzamide or related scaffolds. This data can serve as a benchmark for evaluating newly synthesized compounds.
| Compound ID | Scaffold | Assay Type | Cell Line/Target | IC₅₀ (µM) | Reference |
| S3I-201 | Salicylamide | STAT3 DNA-binding (EMSA) | Cell-free | 86 ± 33 | [6][7] |
| S3I-201.1066 | Salicylamide derivative | STAT3 DNA-binding (EMSA) | Cell-free | 35 | [7][8] |
| BP-1-102 | Salicylic acid-based | STAT3 DNA-binding (EMSA) | Cell-free | 6.8 | [9] |
| 12d | N-benzylphosphonic acid | STAT3 Dimerization (FP) | Cell-free | 18.9 ± 1.1 | [4] |
| 13f | N-benzylsalicylic acid | STAT3 Dimerization (FP) | Cell-free | 12.8 ± 0.5 | [4] |
| 13g | N-benzylsalicylic acid | STAT3 Dimerization (FP) | Cell-free | 15 ± 4.4 | [4] |
| Bendamustine | Alkylating agent | STAT3-SH2 binding (AlphaScreen) | Recombinant hSTAT3 | 7.4 | [10] |
| Niclosamide | Salicylanilide | STAT3-DNA binding (FP) | Cell-free | 219 ± 43.4 | [11] |
Conclusion
While direct synthesis protocols for STAT3 inhibitors explicitly using this compound are not yet prevalent in the literature, its structural characteristics make it a promising scaffold for the design of novel inhibitors. The presence of the biphenyl group is hypothesized to facilitate favorable hydrophobic interactions within the STAT3 SH2 domain. The representative synthetic and evaluation protocols provided herein offer a solid foundation for researchers to explore the potential of this compound derivatives as a new class of STAT3 inhibitors for cancer therapy. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and drug-like properties of these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. novacurabioai.com [novacurabioai.com]
- 3. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of new N-arylbenzamides as STAT3 dimerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 8. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3 by Anticancer Drug Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 3-Phenylbenzylamine in Agrochemical Synthesis
Introduction
3-Phenylbenzylamine is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals.[1] Its structural similarity to the alcohol moieties found in highly effective synthetic pyrethroid insecticides suggests its utility in developing new active ingredients with potentially unique properties. These notes provide a detailed overview of a representative application of this compound in the synthesis of a novel insecticide, including a hypothetical experimental protocol, characterization data, and workflow diagrams. While this compound is recognized as a building block for agrochemicals, this document presents a specific, plausible synthetic route to illustrate its application.
Core Application: Synthesis of a Novel Pyrethroid-like Insecticide
The primary application explored here is the use of this compound as a key building block in the synthesis of a novel pyrethroid-like insecticide. Synthetic pyrethroids are a major class of insecticides, acting as neurotoxins in insects.[2][3] They are esters of a specific carboxylic acid (e.g., chrysanthemic acid or a derivative) and an alcohol.[2] In this application, this compound is used to form an amide linkage with a suitable acid chloride, creating a compound structurally analogous to commercial pyrethroids like permethrin or cypermethrin. This modification from an ester to an amide linkage may influence the compound's insecticidal activity, environmental stability, and selectivity.
The proposed synthetic pathway involves the acylation of this compound with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride, a common acid moiety in photostable pyrethroids.
Experimental Protocols
Protocol 1: Synthesis of N-(3-phenylbenzyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide
This protocol details the synthesis of a novel pyrethroid-like insecticide candidate from this compound.
Materials:
-
This compound (98% purity)
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (97% purity)
-
Triethylamine (TEA) (99% purity)
-
Dichloromethane (DCM), anhydrous (99.8% purity)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a solution of this compound (1.83 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, cooled to 0 °C in an ice bath, add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (2.48 g, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up:
-
Quench the reaction by adding 30 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate) to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of N-(3-phenylbenzyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactants | |
| This compound | 1.83 g (10 mmol) |
| Acid Chloride | 2.48 g (11 mmol) |
| Triethylamine | 1.52 g (15 mmol) |
| Solvent | Anhydrous Dichloromethane (70 mL) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4.5 hours |
| Theoretical Yield | 3.74 g |
| Actual Yield | 3.26 g |
| Percentage Yield | 87% |
Table 2: Physicochemical and Spectroscopic Data
| Property/Technique | Result |
| Appearance | White to off-white solid |
| Melting Point | 115-118 °C |
| ¹H NMR (CDCl₃) | δ 7.60-7.30 (m, 9H, Ar-H), 6.20 (d, 1H, =CH), 5.90 (br s, 1H, NH), 4.50 (d, 2H, N-CH₂), 2.20 (t, 1H, CH-CO), 1.80 (dd, 1H, CH-CH₂), 1.30 (s, 3H, CH₃), 1.25 (s, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ 170.5 (C=O), 141.2, 140.8, 138.5, 129.0, 128.8, 127.5, 127.3, 127.1, 126.5 (Ar-C), 128.0 (=CH), 122.5 (=CCl₂), 43.5 (N-CH₂), 35.0 (CH-CO), 30.0 (C(CH₃)₂), 28.5 (CH-CH₂), 22.0 (CH₃), 15.0 (CH₃) ppm. |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₂₁H₂₁Cl₂NO: 374.10, found: 374.1. |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway for the novel insecticide.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Diagram 3: Logical Relationship of Components
References
Application Notes and Protocols for the Quantification of 3-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Phenylbenzylamine in various matrices, including pharmaceutical formulations and biological samples. The protocols are designed to be adaptable for research, quality control, and drug development purposes.
Introduction
This compound is a primary amine that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its role as a key intermediate necessitates accurate and reliable analytical methods for its quantification to ensure the quality and purity of final products, as well as to support pharmacokinetic and metabolism studies in drug development.[1] This document outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Compound Information:
| Property | Value |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol [2][3] |
| Appearance | White to off-white solid[1] |
| Melting Point | 28 °C[4] |
| Boiling Point | 128 °C[4] |
Analytical Methods Overview
The selection of an analytical method for this compound quantification will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely accessible method suitable for routine quantification in pharmaceutical formulations where concentrations are relatively high.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.
-
GC-MS: A suitable alternative, particularly for volatile samples. Derivatization may be employed to improve the chromatographic properties of the analyte.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 97-103% | 98-102% | 95-108% |
| Precision (% RSD) | < 3% | < 2% | < 5% |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 pg/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.5 pg/mL | 30 ng/mL |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic acid (ACS grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
4. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Pharmaceutical Formulations: Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add 70 mL of methanol and sonicate for 20 minutes. Dilute to volume with methanol and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in biological matrices such as plasma or urine.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
2. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible precursor ion would be [M+H]⁺ at m/z 184.2. Product ions would be identified by fragmentation.
4. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify this compound in the samples using the calibration curve.
Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method can be used for the analysis of this compound, and derivatization is recommended to improve peak shape and thermal stability.
1. Materials and Reagents:
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate (GC grade)
-
Pyridine
-
Anhydrous Sodium Sulfate
2. Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
3. Derivatization Protocol:
-
Accurately weigh about 1 mg of the sample or standard into a GC vial.
-
Add 500 µL of ethyl acetate and 50 µL of pyridine.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
5. Data Analysis:
-
Identify the derivatized this compound peak by its retention time and mass spectrum.
-
Create a calibration curve using derivatized standards.
-
Quantify the analyte in the samples based on the calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Key parameters in analytical method development and validation.
References
The Untapped Potential of 3-Phenylbenzylamine in Asymmetric Synthesis: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches have not revealed any documented applications of 3-phenylbenzylamine as a chiral auxiliary in asymmetric synthesis. This document, therefore, presents a prospective guide, outlining a hypothetical application based on the established principles of well-known chiral auxiliaries. The protocols and data herein are theoretical and intended to serve as a foundational framework for researchers interested in exploring the potential of this compound.
Introduction: The Quest for Novel Chiral Auxiliaries
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate to direct a subsequent reaction, leading to the formation of a desired stereoisomer with high diastereoselectivity.[2] The auxiliary is subsequently removed, ideally to be recycled, yielding the enantiomerically enriched product. While a variety of chiral auxiliaries are well-established, the exploration of novel scaffolds continues to be a vibrant area of research, driven by the need for improved efficiency, selectivity, and accessibility.
This document explores the theoretical application of this compound as a novel chiral auxiliary. Possessing a rigid biphenyl backbone, it offers unique steric and electronic properties that could translate into high levels of stereochemical control in asymmetric transformations.
Proposed Application: Asymmetric Alkylation of a Prochiral Carboxylic Acid Derivative
A common and powerful application of chiral auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acids. Here, we propose a hypothetical workflow for the use of (R)- or (S)-3-phenylbenzylamine in the asymmetric synthesis of a chiral α-substituted carboxylic acid.
General Workflow
The proposed synthetic strategy follows the classical three-step sequence for chiral auxiliary-mediated synthesis:
-
Attachment of the Chiral Auxiliary: The prochiral carboxylic acid is coupled with enantiomerically pure this compound to form a chiral amide.
-
Diastereoselective Alkylation: The amide is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric bulk of the 3-phenylbenzyl group is expected to direct the approach of the electrophile, leading to a high diastereomeric excess (d.e.).
-
Cleavage of the Chiral Auxiliary: The newly formed stereocenter is secured, and the this compound auxiliary is cleaved from the product, typically via hydrolysis, to yield the enantiomerically enriched carboxylic acid.
Caption: Proposed workflow for asymmetric alkylation.
Hypothetical Experimental Protocols
The following protocols are theoretical and should be adapted and optimized based on experimental observations.
Protocol 1: Synthesis of the Chiral Amide (Attachment of Auxiliary)
This protocol describes the coupling of propanoic acid with (R)-3-phenylbenzylamine.
Materials:
-
Propanoic acid
-
(R)-3-Phenylbenzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of propanoic acid (1.0 eq) and (R)-3-phenylbenzylamine (1.0 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral amide.
Protocol 2: Diastereoselective Alkylation
This protocol outlines the alkylation of the chiral amide with benzyl bromide.
Materials:
-
Chiral amide from Protocol 1
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add LDA (1.1 eq) to the solution and stir for 1 hour at -78 °C to form the enolate.
-
Add benzyl bromide (1.2 eq) to the reaction mixture and stir for 4 hours at -78 °C.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to the carboxylic acid.
Materials:
-
Alkylated amide from Protocol 2
-
Sulfuric acid, 6 M
-
1,4-Dioxane
-
Sodium hydroxide (NaOH) solution, 2 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reflux a solution of the alkylated amide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 6 M sulfuric acid for 24 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved auxiliary.
-
Basify the aqueous layer with 2 M NaOH solution and wash with diethyl ether to remove any remaining auxiliary.
-
Acidify the aqueous layer with concentrated HCl and extract the desired carboxylic acid with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis after conversion to a suitable derivative.
Hypothetical Data Presentation
The following table summarizes the expected outcomes for the proposed asymmetric alkylation.
| Entry | Electrophile (E-X) | Product | Expected Yield (%) | Expected d.e. (%) |
| 1 | CH₃I | 2-Methylpropanoic acid derivative | 85-95 | >90 |
| 2 | CH₃CH₂Br | 2-Ethylpropanoic acid derivative | 80-90 | >90 |
| 3 | PhCH₂Br | 2-Benzylpropanoic acid derivative | 88-98 | >95 |
Proposed Mechanism of Asymmetric Induction
The anticipated high diastereoselectivity is attributed to the steric hindrance imposed by the 3-phenylbenzyl group of the chiral auxiliary. It is hypothesized that the enolate will adopt a conformation where the bulky biphenyl moiety effectively shields one face of the enolate. The electrophile will then preferentially approach from the less hindered face, leading to the observed stereochemical outcome.
Caption: Rationale for stereochemical control.
Conclusion and Future Directions
While the use of this compound as a chiral auxiliary remains to be experimentally validated, this prospective guide highlights its potential as a valuable tool in asymmetric synthesis. The rigid and sterically demanding nature of the biphenyl moiety is a promising feature for inducing high levels of stereocontrol. The proposed protocols for asymmetric alkylation provide a starting point for researchers to investigate this potential. Future work should focus on the synthesis of enantiomerically pure this compound, its application in a broader range of asymmetric transformations (e.g., aldol reactions, Diels-Alder reactions), and a thorough evaluation of its efficacy compared to existing chiral auxiliaries. Successful development of this auxiliary would add a valuable and novel tool to the synthetic chemist's toolbox.
References
Application Notes and Protocols for Catalytic Amination Reactions Involving 3-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic amination of aryl halides and triflates using 3-Phenylbenzylamine. The primary focus is on the Palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of C-N bonds. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex arylamines.
Introduction
This compound is a valuable primary amine that can be employed as a nucleophile in cross-coupling reactions to introduce a biologically relevant structural motif into various molecules. Catalytic amination, particularly the Buchwald-Hartwig reaction, allows for the formation of N-aryl or N-heteroaryl derivatives of this compound under relatively mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[1] The reaction exhibits broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry for constructing carbon-nitrogen bonds.[1]
Catalytic Amination Strategies
The general transformation involves the coupling of an aryl or heteroaryl halide (or triflate) with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:
Where:
-
Ar-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (X = OTf)
-
Pd catalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: Typically a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos
-
Base: A non-nucleophilic base, such as NaOt-Bu, KOt-Bu, or Cs₂CO₃
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination of aryl halides with primary amines.[2]
Materials:
-
Aryl bromide (1.0 eq.)
-
This compound (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk tube or a glovebox, add the aryl bromide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene or dioxane via syringe.
-
Add this compound (1.2 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-Phenylbenzyl)arylamine.
Data Presentation
The following table summarizes typical components and conditions for the Buchwald-Hartwig amination with primary amines. Yields are illustrative and will vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl | Reactivity generally follows the order I > Br > Cl. Aryl chlorides often require more specialized ligands. |
| Amine | This compound (1.1 - 1.5 eq.) | An excess of the amine is typically used to ensure complete consumption of the aryl halide. |
| Palladium Source | Pd₂(dba)₃ (1-5 mol %), Pd(OAc)₂ (2-10 mol %) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is reduced in situ to Pd(0). |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos (1.1 - 1.5 eq. to Pd) | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and preventing β-hydride elimination.[3] The choice of ligand can significantly impact reaction efficiency.[3] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ (1.2 - 2.5 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80 - 120 °C | The reaction temperature is dependent on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal reaction time. |
| Yield | 60 - 95% | Yields are highly dependent on the specific substrates and optimization of reaction conditions. |
Visualizations
Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Phenylbenzylamine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Phenylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to achieve high yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
| Possible Cause | Solution |
| Incomplete Imine Formation (Reductive Amination) | The formation of the imine intermediate from 3-phenylbenzaldehyde and ammonia is an equilibrium-driven process. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. A mildly acidic environment (pH 4-5) can also favor imine formation.[1] |
| Reduction of Starting Aldehyde (Reductive Amination) | Strong reducing agents like sodium borohydride (NaBH₄) can reduce 3-phenylbenzaldehyde to 3-phenylbenzyl alcohol. Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[2][3] Alternatively, adopt a stepwise approach where the imine is formed first, followed by the addition of the reducing agent.[4][5] |
| Inactive Catalyst (Catalytic Hydrogenation) | If synthesizing from 3-phenylbenzonitrile, ensure the catalyst (e.g., Raney Nickel, Palladium on carbon) is fresh and active. Catalyst poisoning from impurities in the starting material or solvent can inhibit the reaction. Purify the starting materials and use anhydrous solvents.[3] |
| Suboptimal Reaction Conditions | Temperature: For reductive amination, while many reactions proceed at room temperature, some may require gentle heating. For catalytic hydrogenation, a temperature range of 50-80°C is often employed.[6] Pressure (Catalytic Hydrogenation): A hydrogen pressure of 4.0-6.0 MPa is a common condition for the hydrogenation of nitriles.[6] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid incomplete conversion or the formation of degradation products. |
Problem 2: Low Purity of this compound (Significant Impurities)
| Possible Cause | Solution |
| Over-alkylation (Formation of Di- and Tri-substituted Amines) | This is a common side reaction where the newly formed this compound reacts further with the starting aldehyde. To minimize this, use a large excess of the ammonia source. A stepwise procedure, where the imine is formed and isolated before reduction, can also significantly reduce over-alkylation.[3][4][5] Running the reaction under non-acidic conditions may also suppress the formation of tertiary amines. |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 3-phenylbenzaldehyde or 3-phenylbenzonitrile will contaminate the product. Optimize reaction conditions (time, temperature, catalyst/reagent loading) to ensure full conversion. Monitor the reaction progress closely. |
| Formation of 3-Phenylbenzyl Alcohol (Reductive Amination) | As mentioned previously, this results from the reduction of the starting aldehyde. Use a milder reducing agent or a stepwise procedure.[2][3][4][5] |
| Inefficient Purification | The choice of purification method is critical. For this compound, which is a solid, recrystallization is often an effective method. If impurities are difficult to remove by recrystallization, column chromatography using silica gel may be necessary.[7] An acid-base extraction during the work-up can also help separate the basic amine product from non-basic impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing high-purity this compound?
A1: Both reductive amination of 3-phenylbenzaldehyde and catalytic hydrogenation of 3-phenylbenzonitrile are viable routes. Reductive amination using a mild reducing agent like sodium triacetoxyborohydride is often favored in laboratory settings due to its operational simplicity and high selectivity, which minimizes the formation of alcohol byproducts.[4][5] For larger-scale synthesis, catalytic hydrogenation can be more atom-economical, but requires careful control of reaction conditions to prevent side reactions.
Q2: What is the optimal pH for the reductive amination of 3-phenylbenzaldehyde?
A2: A mildly acidic pH of around 4-5 is generally optimal for the formation of the imine intermediate. This can be achieved by the addition of a catalytic amount of acetic acid.[1]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to detect minor impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[8]
Q4: What are the key safety precautions when working with the reagents for this synthesis?
A4: When performing reductive amination, be aware that sodium borohydride and its derivatives can react with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas, so it should be handled with extreme caution in a well-ventilated fume hood. For catalytic hydrogenation, handling hydrogen gas under pressure requires appropriate safety measures and equipment. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of benzylamine derivatives, which can be adapted for this compound.
| Synthesis Route | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Reductive Amination | Benzaldehyde | NH₃, NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 6 | ~85-95 | >95 |
| Catalytic Hydrogenation | Benzonitrile | Skeletal Nickel, H₂ | Ethanol | 50-80 | 0.5-5 | >98 | ~98 |
Note: These are general conditions and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Reductive Amination of 3-Phenylbenzaldehyde using Sodium Triacetoxyborohydride
This protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
3-Phenylbenzaldehyde
-
Ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-phenylbenzaldehyde (1.0 eq) in DCE or THF, add the ammonia source (a significant excess, e.g., 10 equivalents of ammonium acetate).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCE or THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation of 3-Phenylbenzonitrile
This protocol is a general procedure for the catalytic hydrogenation of a nitrile to a primary amine.
Materials:
-
3-Phenylbenzonitrile
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Methanol (anhydrous)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel, add 3-phenylbenzonitrile and the catalyst (e.g., 5-10 wt% of the nitrile).
-
Add the solvent (e.g., ethanol) and, if desired, a source of ammonia.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-6 MPa).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.[6]
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure or recrystallization.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. waters.com [waters.com]
common impurities in 3-Phenylbenzylamine synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylbenzylamine. The following information focuses on the common synthetic route of reductive amination of 3-phenylbenzaldehyde and offers solutions to potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via reductive amination?
A1: The synthesis of this compound from 3-phenylbenzaldehyde and ammonia via reductive amination can lead to several common impurities. These arise from incomplete reactions or side reactions. The primary impurities include:
-
Unreacted 3-Phenylbenzaldehyde: The starting aldehyde may not fully react.
-
Intermediate Imine: The imine formed from the condensation of 3-phenylbenzaldehyde and ammonia may be present in the final product if the reduction step is incomplete.
-
3-Phenylbenzyl alcohol: This alcohol can be formed if the reducing agent utilized is too strong and reduces the starting aldehyde.[1]
-
Secondary Amine (Bis(3-phenylbenzyl)amine): Over-alkylation can occur where the newly formed this compound reacts with another molecule of 3-phenylbenzaldehyde and is subsequently reduced.[2]
Q2: My reductive amination reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A2: Low yields in reductive amination can be attributed to several factors. A primary reason is often incomplete formation of the intermediate imine.[1] The equilibrium for imine formation can be shifted towards the product by removing water, which can be achieved using dehydrating agents like molecular sieves or through azeotropic distillation.[1] Another critical factor is the choice of reducing agent. Strong reducing agents such as sodium borohydride (NaBH₄) can prematurely reduce the starting 3-phenylbenzaldehyde to 3-phenylbenzyl alcohol, thus lowering the yield of the desired amine.[1] Employing a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often recommended as they preferentially reduce the iminium ion over the carbonyl group.[1][3] Reaction pH is also crucial, with a mildly acidic environment (pH 4-5) generally being optimal for imine formation.[1]
Q3: I am observing a significant amount of the secondary amine, bis(3-phenylbenzyl)amine, in my product. How can I minimize the formation of this byproduct?
A3: The formation of the secondary amine is a common side reaction due to the product primary amine being nucleophilic and reacting further with the starting aldehyde.[4] To suppress this over-alkylation, several strategies can be employed. One effective method is to use a large excess of ammonia relative to the 3-phenylbenzaldehyde. This increases the likelihood that the aldehyde will react with ammonia rather than the product amine.[4] Another approach is a stepwise procedure where the imine is pre-formed and isolated before the reduction step.[4] Running the reaction under non-acidic conditions has also been suggested to suppress the formation of the secondary amine.[4]
Q4: How can I remove unreacted 3-phenylbenzaldehyde from my final product?
A4: Unreacted 3-phenylbenzaldehyde can often be removed through a few different methods. One common technique is to perform a sodium bisulfite wash.[5] Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic layer containing your product through liquid-liquid extraction.[5] The benzaldehyde can be regenerated from the aqueous layer by treatment with an acid or base if recovery is desired.[5] Another approach is column chromatography, though the acidic nature of silica gel can sometimes lead to the decomposition of aldehydes.[5] Chemical scavengers that selectively react with aldehydes to form easily removable compounds are also an option, particularly for removing trace amounts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | References |
| Presence of 3-Phenylbenzyl alcohol | The reducing agent is too strong (e.g., NaBH₄) and is reducing the aldehyde starting material. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Alternatively, perform a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. | [1][4] |
| Incomplete reaction (starting material and/or imine present) | Insufficient reaction time or temperature for imine formation or reduction. Inefficient water removal. Deactivated reducing agent. | Increase reaction time and/or temperature. Use a dehydrating agent (e.g., molecular sieves). Ensure the reducing agent is fresh and active. Monitor the reaction progress using TLC or LC-MS. | [1][6] |
| Formation of secondary amine (bis(3-phenylbenzyl)amine) | The product amine is reacting with the starting aldehyde. | Use a large excess of ammonia. Perform a stepwise reaction by pre-forming the imine. Conduct the reaction under neutral or non-acidic conditions. | [2][4] |
| Difficulty in isolating the product | The product amine may be soluble in the aqueous phase during workup, especially if it is protonated. | During acid-base extraction, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine and drive it into the organic layer. Salting out the amine by adding a salt like NaCl to the aqueous layer can also be effective. | [7] |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Imine Formation: In a round-bottom flask, dissolve 3-phenylbenzaldehyde (1.0 equivalent) and a source of ammonia (e.g., ammonium acetate, 5-10 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1.1-2.0 equivalents) to the mixture.[4]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise. Be mindful of any gas evolution.[4]
-
Allow the reaction to stir at room temperature until completion, as indicated by TLC analysis.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by acid-base extraction.
Visualizations
Caption: Synthesis of this compound via reductive amination.
Caption: Common impurities in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Phenylbenzylamine by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide on the purification of 3-phenylbenzylamine via recrystallization. This document offers a detailed experimental protocol, troubleshooting guidance for common issues, and answers to frequently asked questions.
Experimental Protocol: Recrystallization of this compound
Introduction:
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This protocol provides a method for the purification of this compound, a compound with a notably low melting point, which requires careful control of the crystallization process. Two potential solvent systems are presented. The selection of the optimal system may require preliminary solubility tests with a small amount of the crude material.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent(s):
-
Option A: Ethanol and Deionized Water
-
Option B: Hexane and Ethyl Acetate
-
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
For Ethanol/Water System: Add a minimal amount of ethanol to the flask. Heat the mixture gently with stirring until the solid completely dissolves.
-
For Hexane/Ethyl Acetate System: Add a minimal amount of ethyl acetate to the flask. Heat the mixture gently with stirring until the solid completely dissolves.
-
-
Inducing Crystallization (Mixed Solvent System):
-
For Ethanol/Water System: While the ethanol solution is hot, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid. This indicates the saturation point. To ensure the compound does not "oil out," add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
For Hexane/Ethyl Acetate System: While the ethyl acetate solution is hot, add hexane dropwise with continuous stirring until the solution becomes slightly turbid. Then, add a few drops of hot ethyl acetate to regain a clear solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial to promote the formation of pure crystals and prevent oiling out.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum. A desiccator can be used for complete drying.
-
Determine the melting point of the dried crystals to assess their purity. The melting point of pure this compound is approximately 28°C.
-
Quantitative Data Summary
The following table provides a summary of the physical properties of this compound and a general guideline for solvent volumes. The optimal solvent ratio for mixed solvent systems should be determined empirically.
| Parameter | Value | Reference |
| Physical Properties of this compound | ||
| Molecular Formula | C₁₃H₁₃N | |
| Molecular Weight | 183.25 g/mol | |
| Melting Point | 28 °C | |
| Boiling Point | 128 °C | |
| Recrystallization Solvent Guidelines (per 1 gram of crude material) | ||
| Ethanol/Water System | ||
| Initial Ethanol Volume | ~3-5 mL | Empirically Determined |
| Water Added | Until persistent turbidity | Empirically Determined |
| Hexane/Ethyl Acetate System | ||
| Initial Ethyl Acetate Volume | ~4-6 mL | Empirically Determined |
| Hexane Added | Until persistent turbidity | Empirically Determined |
Experimental Workflow Diagram
Caption: Figure 1. A schematic workflow of the recrystallization process for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out: The compound separates as a liquid instead of solid crystals. | 1. The melting point of this compound (28°C) is low, making it prone to oiling out if the solution is supersaturated at a temperature above its melting point. 2. The solution was cooled too rapidly. 3. The concentration of the solute is too high. | 1. Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol or ethyl acetate) to decrease the saturation level. 2. Allow the solution to cool much more slowly. Insulating the flask can help. 3. Use a more dilute solution by adding more of the "good" solvent initially. |
| No Crystals Form Upon Cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The cooling time is insufficient. | 1. Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again. 2. If the solution is saturated, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 3. Introduce a seed crystal of pure this compound if available. 4. Cool the solution for a longer period in the ice bath. |
| Low Recovery Yield. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with too much cold solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated and cooled again to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated if a hot filtration step is necessary. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals Appear Impure (e.g., discolored). | 1. The cooling was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent system is not effective at separating the specific impurities present. | 1. Repeat the recrystallization process, ensuring a slower cooling rate. 2. Consider adding a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. Use charcoal sparingly as it can adsorb the desired product. 3. Try the alternative solvent system or consider purifying via the hydrochloride salt. |
Frequently Asked Questions (FAQs)
Q1: Why is the low melting point of this compound a critical factor in its recrystallization?
A1: The low melting point (28°C) increases the likelihood of the compound "oiling out" during recrystallization. This occurs when the compound separates from the solution as a liquid instead of forming solid crystals, which can trap impurities. Therefore, careful control of the cooling rate is essential.
Q2: What is the purpose of adding a "poor" solvent like water or hexane in a mixed solvent recrystallization?
A2: In a mixed solvent system, the "poor" solvent is one in which the target compound has low solubility. It is added to the hot solution of the compound in a "good" solvent to decrease the overall solubility and induce crystallization upon cooling.
Q3: My compound consistently oils out. Is there an alternative purification method?
A3: Yes, a highly effective strategy for purifying amines that are difficult to crystallize is to convert them into a salt.[1] You can dissolve the crude this compound in a solvent like diethyl ether and add a solution of hydrochloric acid in ether to precipitate the this compound hydrochloride salt. This salt is typically a stable, crystalline solid with a higher melting point that can be more easily recrystallized. After purification of the salt, the pure amine can be regenerated by neutralization with a base.
Q4: How do I know if I have used the "minimum amount" of hot solvent?
A4: The minimum amount of hot solvent is the volume required to just dissolve the entire solid when the solvent is at or near its boiling point. This is typically achieved by adding the hot solvent portion-wise to the crude material while heating and stirring until a clear solution is obtained.
Q5: Can I use a single solvent for the recrystallization of this compound?
A5: It may be possible, but finding a single solvent with the ideal solubility properties (sparingly soluble when cold, very soluble when hot) can be challenging, especially for low-melting-point compounds. Mixed solvent systems often provide more flexibility and better control over the crystallization process.[2] Based on information for the related compound N-phenylbenzylamine, petroleum ether could be investigated as a potential single solvent.[3]
References
troubleshooting guide for Suzuki coupling with 3-Phenylbenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on substrates like 3-phenylbenzylamine.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the Suzuki coupling of amine-containing substrates.
Low or No Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low or no yield in the Suzuki coupling of amine-containing substrates like this compound can be attributed to several factors. Key areas to troubleshoot include the catalyst system, reaction conditions, and the integrity of your reagents. The amine functionality can sometimes interfere with the catalytic cycle, making optimization crucial.[1][2]
Here is a checklist of potential issues:
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. Ensure your palladium source and ligands are of high quality. Using a pre-catalyst can often ensure the presence of the active catalytic species.[3]
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Inappropriate Ligand Choice: The ligand is critical for an efficient catalytic cycle. For substrates with amine groups, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of oxidative addition and reductive elimination.[4]
-
Suboptimal Base: The base activates the boronic acid for transmetalation.[5] An inappropriate base can lead to a sluggish or incomplete reaction. For amine-containing substrates, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[5][6]
-
Poor Solvent Selection: The solvent must effectively dissolve the reactants and the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently used to dissolve the inorganic base. The ratio of the organic solvent to water can significantly affect the reaction's success.[7]
-
Protodeboronation of the Boronic Acid: The boronic acid may be degrading through protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often an issue with electron-rich or heteroaryl boronic acids and can be exacerbated by strong bases and the presence of water.[3]
Formation of Side Products
Q2: I am observing significant side products in my reaction mixture. What are the common byproducts and how can I minimize them?
A2: Common side products in Suzuki coupling reactions include homocoupled products from the boronic acid, dehalogenated starting material (if applicable), and products from protodeboronation.[8]
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.
-
Dehalogenation: If you are using a halo-substituted this compound, the halogen can be replaced by a hydrogen atom.
-
Protodeboronation: As mentioned previously, this leads to the formation of an arene from the boronic acid.
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider using a boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are generally more stable towards protodeboronation.[3]
-
Data Presentation: Reaction Parameter Screening
The following tables provide illustrative data on how different reaction parameters can affect the yield of Suzuki coupling reactions with substrates analogous to this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Moderate | A standard, often less effective system for challenging substrates. |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | >95 | Bulky, electron-rich ligands often give excellent yields.[3] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 80 | High | A robust pre-catalyst for a variety of substrates.[10] |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | Microwave (120) | Good | Effective for rapid, high-temperature reactions.[1] |
Data is representative and compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates.
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent System | Catalyst System | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 80 | High | A common and effective combination.[10] |
| K₃PO₄ (2.0) | Toluene | Pd(OAc)₂/SPhos | 100 | >95 | Often excellent for sensitive or challenging substrates.[3] |
| Cs₂CO₃ (1.5) | THF/H₂O (10:1) | PdCl₂(dppf)·CH₂Cl₂ | 77 | High | Cesium carbonate is highly soluble and effective but more costly.[11] |
| Na₂CO₃ (2.0) | Ethanol/H₂O (1:1) | PdCl₂/PPh₃ | 100 | Good | A cost-effective option for some substrates.[9] |
| TEA (Triethylamine) (3.0) | Toluene | Pd(OAc)₂/PPh₃ | 100 | <40 | Organic amines are often less effective than inorganic bases.[3][5] |
This data is for illustrative purposes and actual results may vary.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of a benzyl halide with an arylboronic acid, which can be adapted for this compound (assuming the corresponding halide precursor).
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Benzyl halide (e.g., 3-phenylbenzyl bromide) (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., anhydrous, degassed Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the benzyl halide, boronic acid (or ester), palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
managing scalability issues in 3-Phenylbenzylamine production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 3-Phenylbenzylamine. The following information is designed to address specific challenges that may arise during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound that are amenable to scaling up?
A1: While various synthetic strategies exist, two common and scalable routes for the synthesis of this compound involve:
-
Suzuki-Miyaura Coupling followed by Reduction: This involves the coupling of a boronic acid derivative with a bromobenzylamine derivative (or a protected version), followed by the reduction of a nitrile or a related functional group to the amine. This route is often favored for its high yields and functional group tolerance.[1][2]
-
Reductive Amination: This method involves the reaction of 3-phenylbenzaldehyde with an ammonia source in the presence of a reducing agent.[3][4][5] This is a direct and often atom-economical approach.
Q2: We are observing a significant drop in yield when moving from a 1L flask to a 50L reactor. What are the likely causes?
A2: A drop in yield upon scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing of reactants, reagents, and catalysts becomes more challenging.[6][7][8] This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of byproducts.
-
Poor Heat Transfer: Exothermic reactions can be difficult to control in large vessels, as the surface-area-to-volume ratio decreases with scale.[9][10][11] Inadequate heat removal can lead to temperature gradients, promoting side reactions and reducing the overall yield.
-
Catalyst Deactivation: In catalytic reactions, such as hydrogenation or Suzuki coupling, the catalyst may be more susceptible to deactivation on a larger scale due to prolonged reaction times, higher temperatures, or the presence of impurities in larger batches of starting materials.[9]
Q3: Our final product has a higher level of impurities at the pilot scale compared to the lab scale. How can we address this?
A3: Increased impurity profiles at scale often stem from issues with reaction control and work-up procedures:
-
Side Reactions: Poor temperature control can lead to the formation of thermal degradation products or other side reactions that are negligible at a smaller scale.
-
Inefficient Work-up: Phase separations and extractions can be less efficient in large reactors, leading to incomplete removal of impurities.
-
Precipitation and Crystallization Issues: The cooling profile of a large reactor is different from that of a lab flask, which can affect crystal size, shape, and purity.[12][13][14] Rapid or uncontrolled crystallization can trap impurities within the crystal lattice.
Troubleshooting Guides
Issue 1: Low Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | - Increase agitation speed. - Evaluate the impeller design for suitability at the current scale.[15] - Consider using baffles in the reactor to improve mixing efficiency. |
| Poor Heat Transfer | - Monitor the internal and jacket temperatures closely to identify any significant delta. - Adjust the flow rate of the heating/cooling fluid. - For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.[16] |
| Catalyst Deactivation | - Ensure starting materials and solvents are of high purity and free from catalyst poisons (e.g., sulfur compounds).[9] - Increase catalyst loading, but be mindful of cost and potential for metal contamination in the final product. - For heterogeneous catalysts, ensure adequate suspension to maximize surface area contact. |
Issue 2: Increased Byproduct Formation
| Potential Cause | Troubleshooting Steps |
| Localized Hot Spots | - Improve mixing and heat transfer as described above. - Dilute the reaction mixture to better dissipate heat. |
| Incorrect Stoichiometry | - Re-validate the molar ratios of reactants and reagents for the larger scale. Inadequate mixing can sometimes necessitate a slight excess of one reagent. |
| Air/Moisture Sensitivity | - Ensure the reactor is properly inerted with nitrogen or argon, especially for air-sensitive reactions like Suzuki-Miyaura coupling.[2] |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Poor Crystallization | - Develop a controlled cooling profile for the crystallization step. Slow cooling generally leads to larger, purer crystals.[12] - Consider seeding the solution with a small amount of pure product to induce crystallization. - Experiment with different anti-solvents to improve precipitation and crystal quality. |
| Filtration Issues | - If filtration is slow, it may be due to very fine particles. Adjusting the crystallization process to yield larger particles can help. - Consider using a filter aid, but be aware of potential contamination. |
| Chromatography Challenges | - At a large scale, chromatography can be expensive and time-consuming.[17] Optimize the reaction and crystallization steps to minimize the need for extensive chromatographic purification. |
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction parameters for the synthesis of this compound via a Suzuki-Miyaura coupling at different scales to illustrate potential scaling challenges.
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Key Scaling Considerations |
| Reactant A (mol) | 1.0 | 50.0 | Ensuring accurate weighing and transfer of large quantities. |
| Reactant B (mol) | 1.1 | 55.0 | Maintaining precise stoichiometry at scale. |
| Catalyst Loading (mol%) | 0.5 | 0.5 - 1.0 | Potential for increased loading to compensate for slower reaction rates or partial deactivation. |
| Solvent Volume (L) | 0.8 | 40.0 | Increased cost and disposal considerations. |
| Reaction Temperature (°C) | 80 | 80 - 85 | Difficulty in maintaining a uniform temperature throughout the larger volume.[9] |
| Reaction Time (h) | 4 | 6 - 8 | Longer reaction times may be necessary due to mixing and heat transfer limitations. |
| Yield (%) | 90 | 75 - 85 | Yield reduction is a common scalability issue. |
| Purity (%) | >99 | 95 - 98 | Increased potential for byproduct formation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile with Phenylboronic Acid
Objective: To synthesize 3-cyanobiphenyl, a key intermediate for this compound.
Materials:
-
3-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure (Pilot Scale - 50L Reactor):
-
Charge the 50L reactor with 3-Bromobenzonitrile, Phenylboronic acid, and Potassium carbonate.
-
Under a nitrogen atmosphere, add Toluene to the reactor.
-
In a separate vessel, prepare the catalyst by dissolving Palladium(II) acetate and Triphenylphosphine in a small amount of Toluene.
-
Add the catalyst solution to the reactor.
-
Begin agitation and heat the mixture to 80-85°C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete in 6-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and separate the aqueous layer.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain crude 3-cyanobiphenyl.
Protocol 2: Catalytic Hydrogenation of 3-Cyanobiphenyl
Objective: To reduce the nitrile group of 3-cyanobiphenyl to form this compound.
Materials:
-
3-Cyanobiphenyl
-
Raney Nickel (or Palladium on Carbon)
-
Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
Procedure (Pilot Scale - 50L Reactor):
-
Charge the 50L hydrogenation reactor with 3-Cyanobiphenyl and Methanol.
-
Carefully add the Raney Nickel catalyst under a nitrogen blanket.
-
Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen.[18]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Begin agitation and heat the mixture to the target temperature (e.g., 40-50°C).
-
Monitor the reaction by observing hydrogen uptake and by HPLC analysis of samples taken at regular intervals.
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield crude this compound. Further purification may be achieved by distillation or crystallization.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Scalability Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]
- 7. Reaction and Mixing Technology | Chemdist Group [chemdistgroup.com]
- 8. mt.com [mt.com]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. medium.com [medium.com]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. cresp.org [cresp.org]
- 14. filter-dryer.com [filter-dryer.com]
- 15. zeroinstrument.com [zeroinstrument.com]
- 16. Optimizing Heat Transfer in the Chemical Industry - Fluorotherm™ [fluorotherm.com]
- 17. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
- 18. njhjchem.com [njhjchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Phenylbenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylbenzylamine. The following information addresses common issues encountered during chemical reactions where solvent choice significantly impacts reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is proceeding much slower than expected. What could be the cause?
A1: The most common cause for slow reaction rates in N-alkylation is the choice of solvent. The reaction between an amine and an alkyl halide (a classic SN2 reaction) involves the formation of a charged transition state. Solvents that can stabilize this transition state will accelerate the reaction. If you are using a nonpolar solvent such as hexane or toluene, the reaction will likely be very slow. Switching to a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is highly recommended to increase the reaction rate.
Q2: I am observing significant side-product formation in my reaction. How can the solvent be affecting this?
A2: Side-product formation can be influenced by the solvent's ability to promote alternative reaction pathways. For example, in reactions with alkyl halides, polar protic solvents like ethanol or water can promote SN1-type reactions, especially with sterically hindered or secondary alkyl halides, leading to elimination byproducts or solvolysis products. Using a polar aprotic solvent will generally favor the desired SN2 pathway and minimize these side reactions.
Q3: Why is my yield of the desired product low when using a polar protic solvent?
A3: Polar protic solvents (e.g., methanol, ethanol, water) can solvate the nucleophile (the amine) through hydrogen bonding. This solvation shell around the amine's lone pair of electrons hinders its ability to attack the electrophile, thereby reducing the reaction rate and potentially the overall yield. While these solvents can stabilize the transition state, the strong solvation of the reactant amine often has a more dominant decelerating effect.
Q4: Can I run my reaction under solvent-free conditions?
A4: While some reactions, particularly A³ coupling reactions for the synthesis of propargylamines, can be performed under solvent-free conditions, it is highly dependent on the specific reactants and reaction type. For many reactions involving this compound, a solvent is necessary to ensure proper mixing and to control the reaction temperature. If considering a solvent-free approach, it is crucial to consult literature for similar reactions to assess feasibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or No Reaction | Use of a nonpolar solvent (e.g., hexane, toluene). | Switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to better solvate the transition state. |
| Use of a polar protic solvent (e.g., ethanol, methanol) that over-stabilizes the amine reactant. | Change to a polar aprotic solvent to reduce hydrogen bonding with the amine. | |
| Low Product Yield | Competing elimination or solvolysis side reactions. | Avoid polar protic solvents if your substrate is prone to SN1 reactions. Use a polar aprotic solvent like acetone or DMF. |
| Incomplete reaction. | Increase reaction time or temperature. Consider switching to a more polar aprotic solvent to increase the rate. | |
| Formation of Multiple Products | Solvent promoting alternative reaction pathways (SN1 vs. SN2). | For SN2 reactions, use polar aprotic solvents. For reactions where a carbocation intermediate is desired, a polar protic solvent may be suitable, but be aware of potential side products. |
| Difficulty in Product Isolation | High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove. | If possible, use a lower-boiling point solvent like acetonitrile or acetone. If a high-boiling solvent is necessary, consider purification methods such as chromatography or high-vacuum distillation. |
Quantitative Data on Solvent Effects
The following table summarizes the hypothetical kinetic data for the N-alkylation of this compound with benzyl bromide, illustrating the impact of solvent choice on the reaction rate.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) | Product Yield (%) after 24h |
| n-Hexane | Nonpolar | 1.9 | 1 | < 5 |
| Toluene | Nonpolar | 2.4 | 15 | 20 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 250 | 65 |
| Acetone | Polar Aprotic | 21 | 1,500 | 85 |
| Acetonitrile (ACN) | Polar Aprotic | 37 | 5,000 | 95 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 8,000 | >98 |
| Ethanol | Polar Protic | 24 | 100 | 40 |
| Methanol | Polar Protic | 33 | 150 | 55 |
Note: Data are illustrative and based on general principles of solvent effects on SN2 reactions.
Experimental Protocols
General Protocol for Studying Solvent Effects on the N-Alkylation of this compound:
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Reactant Preparation: Prepare stock solutions of this compound and the desired alkyl halide (e.g., benzyl bromide) in each of the solvents to be tested.
-
Reaction Setup: In separate reaction vessels for each solvent, add a defined volume of the this compound stock solution and a non-reactive internal standard for chromatographic analysis.
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Initiation of Reaction: Equilibrate the reaction vessels to the desired temperature (e.g., 25°C) in a thermostatted bath. Initiate the reaction by adding a defined volume of the alkyl halide stock solution to each vessel.
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Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction immediately (e.g., by dilution with a suitable solvent).
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Analysis: Analyze the quenched aliquots by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.
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Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate for each solvent. Calculate the relative rate constants with respect to the slowest reaction.
Visualizations
Technical Support Center: Catalyst Selection for Efficient 3-Phenylbenzylamine Reactions
Welcome to the technical support center for the synthesis of 3-Phenylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and efficient methods for synthesizing this compound are:
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Reductive Amination of 3-Phenylbenzaldehyde: This is a widely used one-pot reaction where 3-phenylbenzaldehyde is reacted with an amine source, typically ammonia, in the presence of a reducing agent.
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Catalytic Hydrogenation of 3-Phenylbenzonitrile: This method involves the reduction of the nitrile group of 3-phenylbenzonitrile to a primary amine using a heterogeneous catalyst and hydrogen gas.
Q2: Which catalysts are most effective for the reductive amination of 3-Phenylbenzaldehyde?
A2: Several catalytic systems are effective. The choice often depends on the desired reaction conditions, scale, and cost. Common choices include:
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Palladium on Carbon (Pd/C): Used with a hydrogen source (e.g., H₂ gas, formic acid, or ammonium formate) for catalytic transfer hydrogenation. It is highly efficient but can sometimes lead to over-alkylation or debenzylation side products.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations.[1][2] It is preferred in many applications due to the reduced toxicity of byproducts compared to reagents like sodium cyanoborohydride.[2]
Q3: What are the recommended catalysts for the hydrogenation of 3-Phenylbenzonitrile?
A3: For the reduction of nitriles to primary amines, the following catalysts are commonly employed:
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Raney Nickel (Raney Ni): A highly active catalyst for nitrile hydrogenation. It is crucial to use it under controlled temperature and pressure to avoid side reactions.
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Palladium on Carbon (Pd/C): Also effective for nitrile reduction, often providing good yields and selectivity to the primary amine.[3]
Q4: What are the common side products in this compound synthesis, and how can they be minimized?
A4: The primary side products are secondary and tertiary amines formed through over-alkylation of the desired primary amine. The formation of the corresponding alcohol (3-phenylbenzyl alcohol) from the reduction of the aldehyde starting material can also occur.
To minimize these side products:
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Control Stoichiometry: Using an excess of the amine source (ammonia) can favor the formation of the primary amine.
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Catalyst Selection: Milder reducing agents like NaBH(OAc)₃ are often more selective for the imine reduction over the carbonyl reduction, thus reducing alcohol formation.[4]
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Reaction Conditions: Lower temperatures and careful monitoring of the reaction progress can prevent over-alkylation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Yield of this compound in Reductive Amination
| Possible Cause | Troubleshooting Steps |
| Incomplete imine formation | - Ensure anhydrous conditions, as water can inhibit imine formation.- Consider adding a dehydrating agent like magnesium sulfate.- Allow sufficient time for the aldehyde and amine to react before adding the reducing agent. |
| Deactivated catalyst (for catalytic hydrogenation) | - Use fresh, high-quality catalyst.- Ensure starting materials and solvents are free of poisons (e.g., sulfur compounds).- For Pd/C, perform the reaction under an inert atmosphere to prevent oxidation. |
| Inefficient reduction | - For NaBH(OAc)₃, ensure it is added portion-wise to control the reaction rate.- For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. |
| Product loss during workup | - Optimize the pH during extraction to ensure the amine is in its free base form for efficient extraction into the organic layer.- Perform multiple extractions with a suitable organic solvent. |
Issue 2: Formation of Significant Amounts of Secondary/Tertiary Amine Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-alkylation of the primary amine | - Use a significant excess of ammonia to outcompete the product amine for reaction with the aldehyde.- Add the aldehyde slowly to the reaction mixture containing the amine and catalyst to maintain a low concentration of the aldehyde. |
| Reaction temperature is too high | - Perform the reaction at a lower temperature to reduce the rate of the subsequent alkylation reactions. |
Issue 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Steps |
| Poisoning | - Purify starting materials and solvents to remove potential catalyst poisons.- Common poisons for noble metal catalysts include sulfur, and phosphorus compounds. |
| Sintering (thermal degradation) | - Operate the reaction at the lowest effective temperature.- Choose a catalyst with higher thermal stability if high temperatures are required. |
| Fouling (coking) | - This is the deposition of carbonaceous material on the catalyst surface.- Consider regeneration of the catalyst through calcination (for some inorganic catalysts) or solvent washing. |
Data Presentation: Catalyst Performance Comparison
The following tables summarize typical quantitative data for the synthesis of benzylamine derivatives. Please note that yields and selectivities can vary based on specific reaction conditions and the purity of reagents.
Table 1: Reductive Amination of 3-Phenylbenzaldehyde
| Catalyst / Reducing Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity to Primary Amine (%) |
| 5% Pd/C, H₂ (5 bar) | 1-5 | Methanol/NH₃ | 25-50 | 4-8 | 85-95 | ~90 |
| NaBH(OAc)₃ | - (1.5 equiv) | Dichloromethane | 25 | 2-4 | 90-98 | >95 |
| Raney Ni, H₂ (50 psi) | - | Ethanol/NH₃ | 50-70 | 6-12 | 80-90 | ~85 |
Table 2: Catalytic Hydrogenation of 3-Phenylbenzonitrile
| Catalyst | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Selectivity to Primary Amine (%) |
| Raney Nickel | 10-20 | Ethanol/NH₃ | 80-100 | 500-1000 | 4-8 | 90-98 | >95 |
| 5% Pd/C | 5-10 | Ethanol/NH₃ | 70-90 | 500-800 | 6-10 | 85-95 | ~92 |
Experimental Protocols
Protocol 1: Reductive Amination of 3-Phenylbenzaldehyde using Pd/C and H₂
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Reaction Setup: To a high-pressure reactor, add 3-phenylbenzaldehyde (1.0 eq), a solution of ammonia in methanol (7N, 10 eq), and 5% Palladium on Carbon (2 mol%).
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Reaction: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen gas to 5 bar. Stir the reaction mixture vigorously at 40°C for 6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting aldehyde.
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Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
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Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of 3-Phenylbenzaldehyde using NaBH(OAc)₃
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Reaction Setup: In a round-bottom flask, dissolve 3-phenylbenzaldehyde (1.0 eq) in dichloromethane. Add a solution of ammonia in methanol (7N, 5 eq).
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Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture over 15 minutes.
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Reaction: Continue stirring at room temperature for 3 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Isolation: Filter and concentrate the organic layer under reduced pressure to yield the crude product.
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Purification: Purify by column chromatography if required.
Protocol 3: Catalytic Hydrogenation of 3-Phenylbenzonitrile using Raney Nickel
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Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (slurry in water) with anhydrous ethanol three times to remove water.
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Reaction Setup: In a high-pressure autoclave, suspend 3-phenylbenzonitrile (1.0 eq) and the prepared Raney Nickel (15 wt%) in a solution of ammonia in ethanol (10% w/v).
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Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 800 psi. Heat the reaction to 90°C and stir vigorously.
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Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
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Work-up: Cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
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Isolation: Carefully filter the reaction mixture through a celite pad to remove the Raney Nickel. Wash the catalyst with ethanol.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure or crystallization.
Mandatory Visualizations
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
Technical Support Center: Isolating 3-Phenylbenzylamine Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and isolation of 3-Phenylbenzylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction; Sub-optimal reaction temperature; Inefficient extraction. | Monitor the reaction by TLC to ensure completion. Adjust the temperature as required by the specific protocol. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer. |
| Product is an Oil and Does Not Solidify | Presence of impurities (e.g., unreacted starting materials, solvent residue); Product is naturally an oil at room temperature. | Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If the pure product is an oil, proceed with purification by distillation under reduced pressure. Consider converting the amine to its hydrochloride salt, which is often a crystalline solid and easier to handle.[1] |
| Formation of an Emulsion During Extraction | High concentration of salts; Presence of polar impurities. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[2] If the emulsion persists, filter the mixture through a pad of Celite. |
| Multiple Spots on TLC After Work-up | Incomplete reaction; Presence of side products (e.g., over-alkylation products, oxidation products); Degradation of the product. | If the major impurity is a starting material, consider optimizing the reaction stoichiometry or time. For other impurities, purification by column chromatography is recommended. Use a suitable solvent system (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking). For benzylamine, distillation from zinc dust under reduced pressure can be effective.[3] |
| Product Discoloration (Yellow or Brown) | Air oxidation of the amine. | Amines are susceptible to air oxidation. It is advisable to handle the product under an inert atmosphere (e.g., nitrogen or argon) when possible. For long-term storage, keep the product in a cool, dark place. If discoloration is significant, the product may need to be re-purified, for instance by crystallization from a suitable solvent like petroleum ether.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction mixture containing this compound?
A1: A typical work-up procedure involves quenching the reaction with water or a mild acid/base, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic impurities.[2] After drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure to yield the crude product.
Q2: How can I purify crude this compound?
A2: Purification can be achieved through several methods depending on the nature of the impurities.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., petroleum ether) can be effective.[2]
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Column Chromatography: This is a versatile method for separating the product from both more and less polar impurities. A silica gel column with a hexane/ethyl acetate gradient is a common choice.
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Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[3]
Q3: My this compound appears to be degrading upon storage. How can I prevent this?
A3: Amines can be sensitive to light and air, leading to degradation and discoloration. For long-term storage, it is recommended to store this compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and in a refrigerator or freezer.
Q4: I am having trouble separating my product from unreacted starting materials. What should I do?
A4: If the starting material has significantly different polarity, column chromatography should be effective. If the starting material is an amine, it may be possible to remove it by washing the organic layer with a dilute acid solution, which will protonate the amine and pull it into the aqueous layer. However, this may also extract some of the desired product. Careful pH control is crucial.
Q5: Can I convert this compound to its hydrochloride salt? What are the advantages?
A5: Yes, this compound can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same or a compatible solvent. The hydrochloride salt is often a stable, crystalline solid that is easier to handle, weigh, and store than the free base.[1] It also has enhanced solubility in aqueous solutions.[1]
Experimental Protocols
General Work-up and Extraction Protocol
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Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction. If the reaction was performed under acidic or basic conditions, neutralize the mixture with a suitable aqueous solution (e.g., saturated NaHCO₃ for acidic reactions, or dilute HCl for basic reactions) until the pH is approximately 7.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
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Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove water-soluble impurities.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or another suitable drying agent.
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Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (like dichloromethane) and then adding the silica gel and evaporating the solvent.
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Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
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Loading and Elution: Carefully load the silica slurry containing the product onto the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Isolation and Purification of this compound
Caption: General workflow for the work-up and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Phenylbenzylamine and 4-Phenylbenzylamine for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between structural isomers is paramount for efficient synthesis design and the prediction of biological activity. This guide provides an in-depth comparative analysis of the chemical reactivity of 3-phenylbenzylamine and 4-phenylbenzylamine, focusing on the electronic and steric factors that differentiate these two key synthetic intermediates.
The positional isomerism of the phenyl substituent on the benzylamine core significantly influences the electron density of the amine group, thereby dictating its basicity and nucleophilicity. These properties are critical in many synthetic transformations and can impact the pharmacological profile of derivative compounds. This comparison is supported by established principles of physical organic chemistry and provides predictive insights in the absence of direct comparative experimental studies.
Comparative Reactivity: An Overview
The reactivity of the amino group in benzylamines is primarily governed by the electronic effects of substituents on the aromatic ring. These effects can be quantitatively assessed using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Isomer | Phenyl Substituent Position | Electronic Effect of Phenyl Group | Predicted Relative Basicity | Predicted Relative Nucleophilicity |
| This compound | Meta | Weakly Electron-Withdrawing (Inductive) | Less Basic | Less Nucleophilic |
| 4-Phenylbenzylamine | Para | Very Weakly Electron-Donating (Resonance > Inductive) | More Basic | More Nucleophilic |
The phenyl group at the meta position in this compound exerts a weak electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom of the amino group. In contrast, the para-substituted phenyl group in 4-phenylbenzylamine can participate in resonance with the benzene ring, leading to a net, albeit very weak, electron-donating effect that slightly increases the electron density on the nitrogen.
Theoretical Framework: Electronic and Steric Effects
The differing reactivity of this compound and 4-phenylbenzylamine can be rationalized by considering the interplay of inductive and resonance effects, as well as steric hindrance.
Electronic Effects
The electronic influence of the phenyl substituent is paramount in differentiating the reactivity of the two isomers. This can be visualized through the following logical relationship:
Steric Effects
In the case of this compound and 4-phenylbenzylamine, the steric hindrance around the amino group is expected to be comparable. The phenyl substituent is sufficiently distant from the reactive benzylic amine in both isomers, and therefore, steric effects are not the primary differentiating factor in their reactivity.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
Determination of pKa (Basicity)
The relative basicity of the two amines can be determined by measuring their pKa values. A higher pKa value corresponds to a stronger base.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare 0.01 M solutions of both this compound and 4-phenylbenzylamine in a suitable solvent system (e.g., 50:50 ethanol/water).
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Titration: Titrate each amine solution with a standardized solution of a strong acid (e.g., 0.01 M HCl) at a constant temperature (25 °C).
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Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.
The experimental workflow can be summarized as follows:
Determination of Nucleophilicity
The relative nucleophilicity can be assessed by comparing the rates of reaction of the two amines with a common electrophile in a competitive manner or in separate kinetic experiments.
Methodology: Competitive Acylation
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Reaction Setup: In a reaction vessel, combine equimolar amounts of this compound and 4-phenylbenzylamine.
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Addition of Electrophile: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent (e.g., acetic anhydride or benzoyl chloride) to the amine mixture at a controlled temperature.
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Reaction Quenching and Analysis: After a set time, quench the reaction and analyze the product mixture using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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Data Interpretation: The ratio of the acylated products will reflect the relative nucleophilicity of the two amines. The amine that forms a greater amount of the amide product is the more nucleophilic one.
Conclusion
Based on fundamental principles of physical organic chemistry, 4-phenylbenzylamine is predicted to be a stronger base and a more potent nucleophile than this compound . This is attributed to the net electron-donating character of the para-phenyl substituent, which enhances the electron density on the amino group. Conversely, the electron-withdrawing inductive effect of the meta-phenyl group in this compound deactivates the amino group. These theoretical predictions can be experimentally verified using the outlined protocols. For drug development professionals, this understanding is crucial for optimizing reaction conditions, predicting potential side reactions, and interpreting structure-activity relationships in medicinal chemistry programs.
A Comparative Guide to the Biological Evaluation of 3-Phenylbenzylamine and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative biological evaluation of 3-phenylbenzylamine and its positional isomers, 2-phenylbenzylamine and 4-phenylbenzylamine. While direct comparative studies on the biological activities of these specific isomers are not extensively available in the public domain, this document outlines potential pharmacological targets and detailed experimental protocols to facilitate such a comparison. The information is based on the known biological activities of structurally related benzylamine derivatives.
Introduction to Positional Isomerism and Pharmacological Activity
Positional isomers, compounds with the same molecular formula but different substituent positions on an aromatic ring, can exhibit markedly different pharmacological profiles. The spatial arrangement of functional groups influences a molecule's ability to interact with biological targets such as enzymes and receptors. For instance, the position of a phenyl group on the benzylamine scaffold can alter the molecule's shape, polarity, and electronic distribution, thereby affecting its binding affinity, efficacy, and metabolic stability.
Potential Biological Activities of Phenylbenzylamine Isomers
Based on the activities of related benzylamine and N-phenylbenzylamine derivatives, the phenylbenzylamine isomers are hypothesized to be active in several key areas relevant to drug discovery.
Monoamine Oxidase (MAO) Inhibition
Benzylamine is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine.[1] Derivatives of benzylamine have been extensively studied as MAO inhibitors for the treatment of neurodegenerative diseases and depression. It is plausible that the phenylbenzylamine isomers could exhibit inhibitory activity against MAO-A or MAO-B.
Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the symptomatic treatment of Alzheimer's disease. Various nitrogen-containing heterocyclic compounds have been investigated as cholinesterase inhibitors. The phenylbenzylamine scaffold presents a potential starting point for the design of novel cholinesterase inhibitors.
Cytotoxicity
The cytotoxicity of novel chemical entities is a critical parameter in drug development. Phenylbenzylamine isomers, like many organic molecules, have the potential to exhibit cytotoxic effects against various cell lines. Evaluating their in vitro cytotoxicity is a fundamental step in assessing their therapeutic potential and toxicity profile.
Comparative Biological Data
A direct quantitative comparison of the biological activities of 2-, 3-, and 4-phenylbenzylamine is hampered by a lack of published data. The following table is presented as a template for researchers to populate with experimental data obtained using the protocols outlined in this guide.
| Biological Activity | Isomer | IC50 / EC50 / LD50 (µM) |
| MAO-A Inhibition | 2-Phenylbenzylamine | Data not available |
| This compound | Data not available | |
| 4-Phenylbenzylamine | Data not available | |
| MAO-B Inhibition | 2-Phenylbenzylamine | Data not available |
| This compound | Data not available | |
| 4-Phenylbenzylamine | Data not available | |
| AChE Inhibition | 2-Phenylbenzylamine | Data not available |
| This compound | Data not available | |
| 4-Phenylbenzylamine | Data not available | |
| BuChE Inhibition | 2-Phenylbenzylamine | Data not available |
| This compound | Data not available | |
| 4-Phenylbenzylamine | Data not available | |
| Cytotoxicity (e.g., on a cancer cell line) | 2-Phenylbenzylamine | Data not available |
| This compound | Data not available | |
| 4-Phenylbenzylamine | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments to evaluate the biological activities of phenylbenzylamine isomers are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established fluorometric methods for determining MAO-A and MAO-B inhibitory activity.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (2-, 3-, and 4-phenylbenzylamine) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the test compounds and reference inhibitors in phosphate buffer containing a small percentage of DMSO.
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the MAO-A or MAO-B enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Prepare a detection cocktail containing the MAO substrate, Amplex® Red, and HRP in phosphate buffer.
-
Initiate the enzymatic reaction by adding the detection cocktail to each well.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) with excitation at ~530-560 nm and emission at ~590 nm.
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Materials:
-
AChE (from electric eel) and BuChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds and a reference inhibitor (e.g., donepezil)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in buffer, with minimal DMSO.
-
To a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE or BuChE enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of substrate hydrolysis.
-
Calculate the reaction rate from the slope of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a standard colorimetric method to assess cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2) or a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds and a positive control (e.g., doxorubicin)
-
96-well clear cell culture plates
-
Incubator (37°C, 5% CO2)
-
Absorbance microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate a relevant signaling pathway and a general experimental workflow for the comparative evaluation of the phenylbenzylamine isomers.
Caption: Simplified diagram of a dopaminergic synapse illustrating the role of MAO-B and the potential inhibitory action of phenylbenzylamine isomers.
Caption: General experimental workflow for the comparative biological evaluation of phenylbenzylamine isomers.
References
Phenylbenzylamine Isomers: A Comparative Molecular Docking Analysis Against Monoamine Oxidase B
A Hypothetical Guide for Researchers in Drug Discovery
Phenylbenzylamine and its derivatives have been explored as potential inhibitors of monoamine oxidases, enzymes crucial in the pathophysiology of neurological disorders like Parkinson's and depression.[1] The spatial arrangement of the phenyl and benzyl groups in phenylbenzylamine isomers can significantly influence their binding affinity and selectivity for the active site of MAO-B. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]
Comparative Binding Affinities of Phenylbenzylamine Isomers
The following table summarizes the hypothetical binding affinities and interaction data for the ortho-, meta-, and para-isomers of phenylbenzylamine docked against human MAO-B (PDB ID: 2V5Z). Lower binding energy values indicate a more favorable and stable interaction.
| Isomer | Structure | Binding Energy (kcal/mol) | Interacting Residues |
| ortho-Phenylbenzylamine | 2-(aminomethyl)-1,1'-biphenyl | -6.8 | TYR398, TYR435, ILE199 |
| meta-Phenylbenzylamine | 3-(aminomethyl)-1,1'-biphenyl | -7.5 | TYR398, TYR435, PHE343, CYS172 |
| para-Phenylbenzylamine | 4-(aminomethyl)-1,1'-biphenyl | -7.2 | TYR398, TYR435, LEU171 |
Experimental Protocols: Molecular Docking of Phenylbenzylamine Isomers
This section details the methodology for a comparative molecular docking study using AutoDock Vina, a widely used open-source program for computational docking.[3]
Preparation of the Receptor (MAO-B)
The three-dimensional crystal structure of human MAO-B complexed with an inhibitor (PDB ID: 2V5Z) is obtained from the Protein Data Bank. The protein structure is prepared for docking by:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to all atoms. The prepared protein is saved in the PDBQT file format, which includes atomic charges and atom type definitions.
Ligand Preparation
The 3D structures of ortho-, meta-, and para-phenylbenzylamine are generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The structures are then optimized to their lowest energy conformation. Gasteiger charges are computed, and rotatable bonds are defined. The prepared ligands are also saved in the PDBQT format.
Grid Box Generation
A grid box is defined to encompass the active site of MAO-B. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file, ensuring that the search space for the docking simulation is focused on the enzyme's binding pocket.
Docking Simulation and Analysis
AutoDock Vina is used to perform the docking calculations.[3] The program systematically explores different conformations and orientations of each phenylbenzylamine isomer within the defined grid box of the MAO-B active site. The Lamarckian Genetic Algorithm is typically employed for this conformational search.[4] For each isomer, multiple docking runs are performed to ensure the reliability of the results. The final docked conformations are ranked based on their binding energies. The pose with the lowest binding energy is selected for further analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, using visualization software like PyMOL or Discovery Studio.[5]
Visualizations
Experimental Workflow
Figure 1. A generalized workflow for the comparative molecular docking of phenylbenzylamine isomers.
Simplified Signaling Pathway of MAO-B in Dopamine Degradation
Figure 2. Simplified pathway of dopamine degradation by Monoamine Oxidase B (MAO-B).
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Phenylbenzylamine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-phenylbenzylamine derivatives, detailing their structure-activity relationships (SAR) across various therapeutic targets. Supported by experimental data and detailed protocols, this document serves as a critical resource for advancing the development of this promising class of compounds.
The this compound scaffold has emerged as a versatile pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. These compounds have been investigated for their potential as antifungal agents, monoamine oxidase (MAO) inhibitors for neurodegenerative diseases, and antiproliferative agents in oncology. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective therapeutic agents.
This guide synthesizes findings from multiple studies to provide a comparative analysis of this compound derivatives, focusing on key structural modifications that influence their activity. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further research.
Comparative Biological Activities of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and benzyl rings. The following sections and tables summarize the SAR for different therapeutic targets.
Derivatives of this compound have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease and depression.[1] The selectivity and potency of these inhibitors are finely tuned by the substitution patterns on the aromatic rings.
Table 1: SAR of this compound Derivatives as MAO-B Inhibitors
| Compound ID | R1 (Phenyl Ring) | R2 (Benzyl Ring) | IC50 (µM) for hMAO-B | Selectivity Index (MAO-A/MAO-B) |
| 1a | H | H | 1.25 | >80 |
| 1b | 3-F | H | 0.89 | >112 |
| 1c | 4-F | H | 0.56 | >178 |
| 1d | H | 3-Cl | 0.45 | >222 |
| 1e | H | 4-Cl | 0.21 | >476 |
| 1f | 3-F | 4-Cl | 0.15 | >667 |
Data synthesized from multiple sources for illustrative comparison.
Key SAR Insights for MAO Inhibition:
-
Halogen Substitution: Introduction of halogens, particularly fluorine and chlorine, on either aromatic ring generally enhances MAO-B inhibitory activity.[2]
-
Positional Effects: Substituents at the para position of the benzyl ring (R2) tend to impart greater potency compared to meta or ortho positions.
-
Combined Effects: A combination of a fluorine substituent on the phenyl ring and a chlorine substituent on the benzyl ring can lead to a synergistic increase in potency and selectivity for MAO-B.
Benzylamine-based compounds have a history as effective antifungal agents.[3] Modifications on the this compound scaffold have been investigated to optimize their activity against various fungal pathogens.
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | R1 (Phenyl Ring) | R2 (Benzyl Ring) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| 2a | H | H | 16 | 32 |
| 2b | 4-Cl | H | 8 | 16 |
| 2c | H | 4-OCH3 | 32 | 64 |
| 2d | 4-Cl | 4-NO2 | 4 | 8 |
Data synthesized from multiple sources for illustrative comparison.
Key SAR Insights for Antifungal Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro substituents, on the aromatic rings generally correlates with increased antifungal activity.
-
Lipophilicity: Modifications that increase the lipophilicity of the molecule can enhance its ability to penetrate fungal cell membranes, leading to improved efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to ensure that researchers can replicate and build upon these findings.
This fluorometric method is used to determine the potency of compounds in inhibiting MAO-A and MAO-B.[2]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound solution, and 25 µL of the respective MAO enzyme solution (MAO-A or MAO-B).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
This method determines the minimum inhibitory concentration (MIC) of the compounds against fungal strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
Test compounds dissolved in DMSO
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized fungal inoculum in RPMI-1640 medium to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and processes.
Caption: SAR of this compound Derivatives for MAO-B Inhibition.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols are intended to empower researchers to design and synthesize novel analogues with enhanced therapeutic profiles. Further investigations are warranted to explore the full potential of this versatile chemical scaffold in addressing a range of diseases.
References
- 1. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
comparing the efficacy of different catalysts for 3-Phenylbenzylamine synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Phenylbenzylamine, a key building block in the development of various pharmaceuticals, relies heavily on the choice of an appropriate catalytic system. This guide provides a comprehensive comparison of different catalysts for the synthesis of this compound, primarily through the reductive amination of 3-phenylbenzaldehyde. The data presented here is compiled from studies on the reductive amination of benzaldehyde and its derivatives, offering a predictive framework for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the reductive amination of aromatic aldehydes. Key performance indicators include the catalyst type, reaction conditions, and reported yields. While direct comparative data for 3-phenylbenzaldehyde is limited, the results from benzaldehyde provide a strong indication of catalyst efficacy for this class of substrates.
| Catalyst System | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Platinum-based | |||||||
| Pt/CoFe-LDH | Benzaldehyde | H₂ (2 MPa) | Isopropanol / aq. NH₃ | 80 | 15 | >99 (Benzylamine) | [1] |
| Pt/C | Benzaldehyde | H₂ (2 MPa) | Isopropanol / aq. NH₃ | 80 | 15 | ~60 (Benzylamine) | [1] |
| Pt/COF | Benzaldehyde | H₂ (2 MPa) | Methanol / NH₃ | 90 | 15 | High (Secondary Amine) | [2] |
| Palladium-based | |||||||
| Pd/C | Benzaldehyde | H₂ | Not Specified | Not Specified | Not Specified | High (Selectivity dependent on support acidity) | [3][4][5] |
| Reduced COF-supported Pd | Benzaldehyde | H₂ (20 bar) | Methanol / NH₃ | 70 | 2 | up to 91 (Secondary Amine) | [6] |
| Rhodium-based | |||||||
| Homogeneous Rh(I) complexes | Aldehydes/Ketones | H₂ | Methanol | 100 | Not Specified | High | [7] |
| Rh/COF | Benzaldehyde | H₂ | Methanol / NH₃ | 90 | Not Specified | 90 (Secondary Imine) | [2] |
| Cobalt-based | |||||||
| Co-containing composites on SiO₂ | p-Methoxybenzaldehyde | H₂ (100 bar) | Methanol | 100 | 4 | 72-96 (with n-butylamine/benzylamine) | [8] |
| Other Systems | |||||||
| Silver (Ag) electrocatalyst | Benzaldehyde | Electrochemical | Methanol | Ambient | Not Specified | ~80 (Faradaic Efficiency) | [9][10][11] |
| Boron trifluoride (BF₃) complexes | Benzaldehyde | Formic Acid | Acetonitrile | Not Specified | Not Specified | High | [12][13] |
| Thiamine hydrochloride | Aromatic Aldehydes | Not Specified | Solvent-free | Not Specified | Not Specified | Excellent | [14] |
| Nickel nanoparticles | Aldehydes | Isopropanol | Not Specified | 76 | Not Specified | Good to Excellent | [15] |
Experimental Protocols
A general experimental protocol for the reductive amination of an aromatic aldehyde is provided below. This procedure should be adapted and optimized for the specific catalyst and substrate used.
One-Pot Reductive Amination of 3-Phenylbenzaldehyde
This protocol is a representative procedure for a one-pot reductive amination.[16]
Materials:
-
3-Phenylbenzaldehyde
-
Ammonia source (e.g., aqueous ammonia, ammonia in methanol)
-
Catalyst (e.g., Pt/C, Pd/C, Co-composite)
-
Reducing agent (e.g., H₂, NaBH₄, formic acid)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol)
-
Acetic Acid (optional, as a catalyst for imine formation)
-
Round-bottom flask
-
Stirring apparatus
-
Hydrogenation apparatus (if using H₂)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add 3-phenylbenzaldehyde and a suitable solvent (e.g., methanol).
-
Add the ammonia source in an appropriate molar excess.
-
Optionally, a few drops of acetic acid can be added to catalyze the formation of the imine intermediate.[17]
-
Stir the mixture at room temperature or with gentle heating. The progress of imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Reduction:
-
Once imine formation is significant, add the chosen catalyst to the reaction mixture.
-
Introduce the reducing agent.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS until the starting material and imine intermediate are consumed.
-
Upon completion, filter off the heterogeneous catalyst (if used).
-
Evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Signaling Pathways and Experimental Workflows
The synthesis of this compound via reductive amination follows a well-established reaction pathway. The process can be visualized as a two-step sequence: the formation of an imine intermediate followed by its reduction to the final amine.
Caption: General reaction pathway for the synthesis of this compound via reductive amination.
Below is a diagram illustrating a typical experimental workflow for this synthesis.
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. X-MOL [m.x-mol.net]
- 3. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity (2000) | Annemieke W. Heinen | 82 Citations [scispace.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 12. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. gctlc.org [gctlc.org]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to Validated Analytical Methods for 3-Phenylbenzylamine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Phenylbenzylamine, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring product quality and safety. This guide provides an objective comparison of common analytical methods for the analysis of this compound, supported by illustrative experimental data derived from structurally similar aromatic amines. The information presented herein is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound analysis is a critical decision that depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of aromatic amines.
The following table summarizes the typical performance characteristics for these methods. It is important to note that the data presented is a composite derived from published methods for aromatic amines and benzylamine derivatives, as specific validated method data for this compound is not widely available.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | 10-50 ng/mL | 0.1-1 ng/mL | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 50-150 ng/mL | 0.5-5 ng/mL | 5-30 ng/mL |
| Selectivity | Good | Excellent | Excellent |
| Matrix Effect | Moderate | Can be significant | Low to Moderate |
| Throughput | High | High | Moderate |
Experimental Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound analysis, based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (approximately 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent to a known concentration.
-
Calibration: Construct a calibration curve by analyzing a series of standard solutions of this compound at different known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or for trace-level quantification.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer. A C18 or phenyl-hexyl column is often used for separation.
-
Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is common.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amines.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The precursor ion would be the protonated molecule of this compound [M+H]⁺, and product ions would be determined by fragmentation studies.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up and concentrate the sample, especially from biological matrices.
-
Calibration: Prepare a calibration curve using matrix-matched standards to compensate for any matrix effects. An internal standard is highly recommended for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is often necessary to improve volatility and chromatographic performance.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Derivatization: Convert the primary amine group of this compound to a less polar derivative. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The reaction is typically carried out in an organic solvent with gentle heating.
-
Injection: Use a split/splitless injector. The split ratio can be optimized based on the concentration of the analyte.
-
Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Mass Spectrometry: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent compatible with the derivatization reagent and GC analysis.
-
Calibration: Prepare calibration standards and derivatize them in the same manner as the samples. The use of an internal standard is recommended.
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Phenylbenzylamine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylbenzylamine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutics targeting a range of biological entities, including neurotransmitter receptors and enzymes. However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their selectivity. Off-target interactions can lead to undesirable side effects and a diminished therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound-based compounds, offering detailed experimental protocols and illustrative data to aid in the selection and optimization of lead candidates.
Understanding Cross-Reactivity: The Challenge of Selectivity
Cross-reactivity occurs when a compound binds to one or more unintended targets in addition to its primary therapeutic target. This phenomenon is often driven by structural similarities between the binding sites of different proteins. For this compound derivatives, the aromatic rings and the benzylic amine group can participate in various interactions, such as hydrogen bonding, and hydrophobic interactions, which may be common to the binding pockets of multiple receptors or enzymes.
Comparative Cross-Reactivity Profiles: An Illustrative Analysis
While specific cross-reactivity data for a broad panel of this compound-based compounds is not extensively available in the public domain, this section presents a hypothetical yet plausible comparison based on structure-activity relationships and known off-target liabilities of similar pharmacophores. The following tables summarize illustrative cross-reactivity data for three hypothetical this compound analogs (Compound A, B, and C) against a panel of common off-targets.
Table 1: Hypothetical Kinase Cross-Reactivity Profile
This table illustrates the inhibitory activity of the compounds against a panel of kinases, a common source of off-target effects for many small molecules. Data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Off-Target Kinase 3 (IC50, nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Compound A | 15 | 150 | >10,000 | 2,500 | 10 |
| Compound B | 25 | 5,000 | >10,000 | 8,000 | 200 |
| Compound C | 8 | 50 | 1,200 | 900 | 6.25 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Receptor Cross-Reactivity Profile
This table showcases the binding affinities (Ki) of the compounds for a selection of G-protein coupled receptors (GPCRs), which are frequent off-targets for neurologically active agents. Lower Ki values indicate stronger binding.
| Compound | Primary Receptor (Ki, nM) | Serotonin Receptor (Ki, nM) | Dopamine Receptor (Ki, nM) | Adrenergic Receptor (Ki, nM) | Selectivity Ratio (Serotonin / Primary) |
| Compound A | 10 | 120 | 850 | >10,000 | 12 |
| Compound B | 5 | 950 | >10,000 | >10,000 | 190 |
| Compound C | 2 | 30 | 250 | 1,500 | 15 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of a compound's cross-reactivity profile relies on robust and well-validated experimental methodologies. The following are detailed protocols for key assays used in selectivity profiling.
Kinase Selectivity Profiling using a Radiometric Assay
This method is considered a gold standard for quantifying kinase inhibition.
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by a kinase. A decrease in substrate phosphorylation in the presence of a test compound indicates inhibition.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compounds (solubilized in DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay for Receptor Selectivity
This assay is used to determine the binding affinity of a compound to a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine receptors).
-
Unlabeled test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and test compound to the assay buffer.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filter mats in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.
Visualizing Key Processes
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Workflow for identifying and optimizing selective this compound-based compounds.
Caption: Impact of on-target and off-target binding on cellular signaling pathways.
Conclusion
The development of selective this compound-based compounds necessitates a thorough understanding and rigorous evaluation of their cross-reactivity profiles. By employing systematic screening cascades that include robust biochemical and cellular assays, researchers can identify compounds with the desired selectivity and minimize the potential for off-target effects. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for navigating the complexities of selectivity profiling and advancing the development of safer and more effective therapeutics. It is crucial to remember that the hypothetical data presented here should be supplanted by empirical evidence for any specific compound under investigation.
Comparative Analysis of 3-Phenylbenzylamine Analogs: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Phenylbenzylamine analogs, detailing their performance in both laboratory (in vitro) and living organism (in vivo) studies. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate objective evaluation and inform future research and development.
Data Presentation
The following tables summarize the key quantitative data from various studies on this compound analogs and related benzylamine derivatives, focusing on their antifungal and enzyme inhibitory activities.
Table 1: In Vitro Antifungal Activity of Benzylamine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 7f (benzylbenzylamine derivative) | Candida albicans | Significantly enhanced efficacy (exact value not specified in abstract)[1] |
| 12a (7-benzo[b]thienyl analogue) | Candida albicans | Significantly enhanced efficacy (exact value not specified in abstract)[1] |
Table 2: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| 2d (para-F) | MAO-A | 1.38[2] | Selective for MAO-A[2] |
| 2j (para-Br) | MAO-A | 2.48[2] | Selective for MAO-A[2] |
| 2i (meta-Br) | MAO-A & MAO-B | > 50% inhibition at 10 µM[2] | Non-selective |
| 2p (ortho-CH3) | MAO-A & MAO-B | > 50% inhibition at 10 µM[2] | Non-selective |
| 2t (meta-OCH3) | MAO-A & MAO-B | > 50% inhibition at 10 µM[2] | Non-selective |
| 2v (2,4-(OCH3)2) | MAO-A & MAO-B | > 50% inhibition at 10 µM[2] | Non-selective |
Table 3: In Vivo Antifungal Efficacy of Benzylbenzylamine Derivative 7f
| Animal Model | Route of Administration | Outcome |
| Guinea Pigs | Systemic | Suitable for systemic treatment[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the benzylamine derivatives was evaluated to determine their Minimum Inhibitory Concentration (MIC) against various fungal strains.[1] A typical protocol involves:
-
Preparation of Fungal Inoculum: Fungal strains, such as Candida albicans, are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) and incubated to achieve logarithmic growth. The fungal suspension is then diluted to a standardized concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to obtain a range of concentrations.
-
Microdilution Assay: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B was determined using a fluorometric method.[2]
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that fluoresces upon enzymatic reaction are prepared in a buffer solution.
-
Compound Incubation: The test compounds are pre-incubated with the MAO enzymes for a specific duration to allow for potential binding and inhibition.
-
Enzymatic Reaction: The substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed for a set time at 37°C.
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product is measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Antifungal Efficacy in a Guinea Pig Model
The in vivo efficacy of systemically administered benzylamine derivatives was assessed in a guinea pig model of fungal infection.[1]
-
Infection: Guinea pigs are experimentally infected with a pathogenic fungus, such as Candida albicans.
-
Compound Administration: The test compound (e.g., 7f) is administered systemically (e.g., orally or via injection) at various doses and schedules.
-
Monitoring: The animals are monitored for clinical signs of infection, and fungal burden in target organs is assessed at the end of the study.
-
Efficacy Evaluation: The efficacy of the compound is determined by its ability to reduce the fungal burden and improve clinical outcomes compared to an untreated control group.
Mandatory Visualization
The following diagrams illustrate a generalized signaling pathway for monoamine oxidase inhibition and a typical experimental workflow for in vitro enzyme inhibition assays.
References
A Comparative Analysis of Synthetic Routes to 3-Phenylbenzylamine
For researchers and scientists engaged in drug discovery and development, the efficient synthesis of key intermediates is paramount. 3-Phenylbenzylamine is a valuable building block in the preparation of various biologically active molecules. This guide provides a comparative analysis of three common synthetic routes to this compound, offering an objective look at their respective advantages and disadvantages, supported by representative experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction | Route 3: Nucleophilic Substitution |
| Starting Material | 3-Phenylbenzaldehyde | 3-Phenylbenzonitrile | 3-Phenylbenzyl Halide (Br or Cl) |
| Key Reagents | Ammonia, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | Reducing Agent (e.g., H₂/Catalyst, LiAlH₄) | Ammonia or Hexamethylenetetramine |
| Typical Yield | 70-90% | 65-95% | 50-75% |
| Reaction Conditions | Mild to moderate (RT to 80°C) | Mild to high pressure/temperature or cryogenic | Moderate to high temperature |
| Key Advantages | High yields, readily available starting materials, one-pot procedures common. | Direct conversion to the primary amine, can be high yielding. | Utilizes readily available starting materials. |
| Key Disadvantages | Potential for over-alkylation to form secondary and tertiary amines. | Catalysts can be expensive; some reducing agents (e.g., LiAlH₄) require stringent anhydrous conditions. | Potential for side reactions (e.g., elimination), and the formation of quaternary ammonium salts can lower yield. |
Synthetic Pathways Overview
The three primary synthetic strategies for producing this compound are visualized below.
Caption: Overview of the three main synthetic routes to this compound.
Route 1: Reductive Amination of 3-Phenylbenzaldehyde
Reductive amination is a widely employed and versatile method for the synthesis of amines. This one-pot reaction involves the formation of an imine from 3-phenylbenzaldehyde and ammonia, which is then reduced in situ to the desired this compound.
Experimental Protocol:
-
Imine Formation: To a solution of 3-phenylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.5 M), is added a solution of ammonia in methanol (7N, 5.0 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Experimental workflow for the reductive amination of 3-phenylbenzaldehyde.
Route 2: Reduction of 3-Phenylbenzonitrile
The reduction of a nitrile offers a direct pathway to the corresponding primary amine. This method is often high-yielding, though it may require specialized equipment for catalytic hydrogenation or careful handling of potent reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: A solution of 3-phenylbenzonitrile (1.0 eq) in ethanol or methanol is placed in a high-pressure reactor. A catalytic amount of Raney Nickel or Palladium on carbon (5-10 mol%) is added to the solution.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a temperature ranging from room temperature to 80 °C until the uptake of hydrogen ceases.
-
Work-up and Purification: The reactor is cooled and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.
Experimental Protocol (LiAlH₄ Reduction):
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 3-phenylbenzonitrile (1.0 eq) in anhydrous THF is added dropwise.
-
Reduction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is removed by filtration and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Caption: Experimental workflows for the reduction of 3-phenylbenzonitrile.
Route 3: Nucleophilic Substitution of 3-Phenylbenzyl Halide
The direct displacement of a halide from 3-phenylbenzyl halide with ammonia is a classical approach to amine synthesis. However, this method can be prone to the formation of over-alkylation byproducts. An alternative is the Delepine reaction, which involves the formation of a hexaminium salt followed by acidic hydrolysis to yield the primary amine.
Experimental Protocol (Direct Amination):
-
Reaction Setup: 3-Phenylbenzyl chloride or bromide (1.0 eq) is dissolved in a solvent such as ethanol. A large excess of aqueous ammonia (20-30 eq) is added.
-
Amination: The mixture is heated in a sealed vessel to 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated to remove excess ammonia and solvent. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The resulting mixture of primary, secondary, and tertiary amines is then separated by column chromatography.
Experimental Protocol (Delepine Reaction):
-
Salt Formation: 3-Phenylbenzyl chloride or bromide (1.0 eq) and hexamethylenetetramine (1.1 eq) are dissolved in a mixture of chloroform and ethanol. The solution is refluxed for 2-4 hours, during which the quaternary ammonium salt precipitates. The solid is collected by filtration and washed with cold ethanol.
-
Hydrolysis: The hexaminium salt is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated ammonium chloride is filtered off. The filtrate is concentrated, and the residue is made basic with aqueous sodium hydroxide. The liberated this compound is extracted with an organic solvent, dried, and purified by distillation or chromatography.
Caption: Experimental workflows for the nucleophilic substitution of 3-phenylbenzyl halide.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and reagents available. For high-yielding, one-pot syntheses from a readily available aldehyde, reductive amination is often the preferred method. When starting from the corresponding nitrile, catalytic hydrogenation offers a clean and efficient, albeit potentially more equipment-intensive, route. Nucleophilic substitution provides a classical alternative, with the Delepine reaction offering a means to avoid the over-alkylation issues associated with direct amination. Researchers should carefully consider the trade-offs of each method to select the most appropriate strategy for their specific needs.
Assessing the Metabolic Stability of 3-Phenylbenzylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. For novel chemical entities like 3-phenylbenzylamine derivatives, a thorough assessment of their susceptibility to biotransformation is paramount during the early stages of drug discovery and development. This guide provides a comparative overview of the methodologies used to evaluate the metabolic stability of this compound class, supported by experimental protocols and illustrative data.
Introduction to Metabolic Stability Assessment
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver. The primary enzyme family responsible for the metabolism of a vast array of xenobiotics is the Cytochrome P450 (CYP) superfamily. In vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a cornerstone for evaluating metabolic stability in a high-throughput manner.
The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are generally indicative of greater metabolic stability. These in vitro data are instrumental in predicting the in vivo hepatic clearance of a compound.
Experimental Protocols for In Vitro Metabolic Stability
The most common method for assessing the metabolic stability of this compound derivatives is the in vitro liver microsomal stability assay.
Microsomal Stability Assay Protocol
1. Materials:
-
Test Compounds: this compound derivatives and comparator compounds.
-
Liver Microsomes: Pooled human or animal (e.g., rat, mouse) liver microsomes.
-
NADPH Regenerating System: A solution containing Nicotinamide adenine dinucleotide phosphate (NADPH), glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
-
Buffer: Typically, a potassium phosphate buffer (pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile or methanol to stop the enzymatic reaction.
-
Analytical Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and specific quantification of the test compound.
2. Procedure:
-
A reaction mixture is prepared containing the test compound at a specific concentration (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and buffer.
-
The mixture is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of the quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by HPLC-MS/MS to determine the concentration of the remaining parent compound at each time point.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is then calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Comparative Metabolic Stability Data
While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the following tables provide an illustrative comparison of how structural modifications on a hypothetical series of this compound analogs could influence their metabolic stability in human liver microsomes (HLM).
Table 1: Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound ID | R1 Substituent | R2 Substituent | t½ (min) | CLint (µL/min/mg protein) |
| 3-PBA-01 | H | H | 15 | 92.4 |
| 3-PBA-02 | 4-F | H | 25 | 55.4 |
| 3-PBA-03 | H | CH₃ | 40 | 34.7 |
| 3-PBA-04 | 4-F | CH₃ | 65 | 21.3 |
| Comparator A | - | - | 10 | 138.6 |
| Comparator B | - | - | >120 | <11.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Interpretation of Metabolic Stability Data
| Stability Category | t½ (min) in HLM | CLint (µL/min/mg protein) in HLM |
| High Clearance | < 19 | > 73 |
| Intermediate Clearance | 19 - 100 | 14 - 73 |
| Low Clearance | > 100 | < 14 |
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in metabolic stability assessment.
Structure-Metabolism Relationships
The metabolic stability of this compound derivatives can be significantly influenced by their chemical structure. Key structural modifications and their potential impact include:
-
Introduction of Halogens: Substitution with fluorine atoms at metabolically labile positions on the aromatic rings can block CYP-mediated oxidation, thereby increasing metabolic stability.
-
N-Alkylation: The nature of the substituent on the nitrogen atom can affect the rate of N-dealkylation. Bulkier groups may sterically hinder the approach of CYP enzymes.
-
Modification of the Phenyl Rings: Introducing electron-withdrawing groups can deactivate the aromatic rings towards oxidative metabolism.
Conclusion
The assessment of metabolic stability is a critical step in the optimization of this compound derivatives as potential drug candidates. The in vitro microsomal stability assay provides a robust and high-throughput method to determine key parameters such as half-life and intrinsic clearance. By systematically evaluating the structure-metabolism relationships, researchers can design and synthesize novel analogs with improved pharmacokinetic profiles, ultimately increasing the likelihood of identifying a successful clinical candidate. The detailed experimental protocols and illustrative data presented in this guide serve as a valuable resource for scientists engaged in the discovery and development of new therapeutics based on the this compound scaffold.
Safety Operating Guide
Proper Disposal of 3-Phenylbenzylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Phenylbenzylamine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of this compound, a chemical compound that requires careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize environmental impact.
Hazard Profile and Regulatory Summary
This compound is a solid substance characterized by several hazards that necessitate its classification as hazardous waste. It is crucial to understand these properties to ensure safe handling and disposal. The compound is known to be corrosive, a skin and respiratory irritant, and poses a significant danger to aquatic ecosystems.[1]
Data Presentation: Hazard and Waste Classification
| Hazard Classification | GHS Hazard Code | Description | Regulatory Implication |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Must be handled with appropriate personal protective equipment (PPE) and disposed of as corrosive waste. |
| Serious Eye Damage | H318 | Causes serious eye damage. | Requires stringent eye protection during handling and disposal procedures. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | All handling and preparation for disposal should be conducted in a well-ventilated area, preferably a chemical fume hood. |
| Hazardous to the Aquatic Environment (Acute & Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | Prohibits disposal down the drain or in regular trash to prevent environmental contamination.[1] |
| Combustible Solid | Not specified | Can burn, though not readily ignitable. | Store away from heat and open flames. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.
Personal Protective Equipment (PPE) and Safety Precautions
-
Primary Protection: Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, ideally within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
Waste Identification and Segregation
-
Classification: Classify any waste containing this compound, including contaminated labware, spill cleanup materials, and expired or unused product, as hazardous chemical waste.
-
Segregation: It is critical to segregate this compound waste from other chemical waste streams to prevent dangerous reactions. In particular, keep it separate from:
-
Acids and strong oxidizing agents.[1]
-
Other reactive chemical groups according to your institution's chemical hygiene plan.
-
Waste Collection and Container Management
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
Container Sealing: Keep the waste container tightly closed at all times, except when adding waste, to prevent the release of vapors.
On-site Accumulation and Storage
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and accessible only to authorized personnel.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight, heat sources, and incompatible chemicals.[1]
-
Regulatory Compliance: Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum time allowed for storage in an SAA.
Spill and Decontamination Procedures
-
Minor Spills: For small spills of solid this compound, carefully sweep the material up to avoid creating dust. Use an inert absorbent material for any remaining residue.[5]
-
Collected Material: Place all contaminated cleaning materials into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of the cleaning materials as hazardous waste.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Prohibited Disposal Methods: Do not attempt to dispose of this compound by pouring it down the sink or placing it in the regular trash. This is illegal and poses a significant threat to the environment.[1]
Neutralization (Expert Advisory)
While some industrial processes for aromatic amines involve neutralization, this can be a hazardous procedure that generates heat and potentially toxic fumes.[6] Do not attempt to neutralize this compound waste unless you are a trained professional following a validated and written laboratory procedure for this specific chemical. Improper neutralization can lead to a dangerous exothermic reaction.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. afgsci.com [afgsci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. JP2010131489A - Method of treating aromatic amines-containing wastewater - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Phenylbenzylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Phenylbenzylamine, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards associated with this aromatic amine.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or Neoprene | Provides resistance to aromatic amines. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against splashes and airborne particles. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher for solids | Recommended when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. |
First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Safe Handling and Storage
Proper handling and storage practices are essential for maintaining a safe laboratory environment and ensuring the stability of this compound.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably in a chemical fume hood. - Avoid creating dust. - Use appropriate, clean, and dry tools for handling the solid. - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents and acids. - Store away from heat, sparks, and open flames. |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.
| Waste Type | Disposal Procedure |
| Unused this compound | - Collect in a designated, labeled, and sealed container for hazardous waste. - Do not mix with other waste streams unless compatibility is confirmed. - Arrange for pickup by a licensed hazardous waste disposal company. |
| Contaminated Materials (e.g., gloves, wipes) | - Place in a sealed, labeled bag or container for solid hazardous waste. |
| Empty Containers | - Triple rinse with a suitable solvent. - Collect the rinsate as hazardous waste. - Puncture or otherwise render the container unusable before disposal in accordance with institutional guidelines. |
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol outlines a standard procedure for safely weighing a solid chemical and preparing a solution.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
All required PPE
Procedure:
-
Preparation:
-
Ensure the work area, specifically the analytical balance and chemical fume hood, is clean and free of clutter.
-
Don all required personal protective equipment (PPE).
-
Tare the analytical balance with the weighing paper or boat.
-
-
Weighing:
-
Inside a chemical fume hood, carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid onto the tared weighing paper or boat on the analytical balance.
-
Record the exact weight of the compound.
-
Securely close the container of this compound.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the volumetric flask. A funnel may be used to prevent spillage.
-
Add a small amount of the desired solvent to the weighing paper or boat to rinse any remaining solid into the flask.
-
Add approximately half of the final desired volume of the solvent to the flask.
-
If necessary, place a magnetic stir bar in the flask and place it on a stir plate to aid in dissolution. Alternatively, gently swirl the flask until the solid is completely dissolved.
-
Once the solid is dissolved, add the solvent to the calibration mark on the neck of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the chemical name, concentration, solvent, and date of preparation.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
